D609
Description
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Properties
Molecular Formula |
C11H15OS2- |
|---|---|
Molecular Weight |
227.4 g/mol |
IUPAC Name |
8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate |
InChI |
InChI=1S/C11H16OS2/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2,(H,13,14)/p-1 |
InChI Key |
PWLXJBSAUKKGCM-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3OC(=S)[S-] |
Synonyms |
D 609 D-609 D609 tricyclodecan-9-yl xanthate tricyclodecane-9-yl-xanthogenate xanthate D609 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of D609
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclodecan-9-yl-xanthogenate (D609) is a multifaceted compound with a broad spectrum of pharmacological activities, including antiviral, antitumor, anti-inflammatory, and neuroprotective effects.[1][2] Its primary mechanism of action is attributed to the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3] This inhibition modulates the cellular levels of critical second messengers, 1,2-diacylglycerol (DAG) and ceramide, thereby influencing a cascade of downstream signaling pathways that regulate cell cycle progression, proliferation, and apoptosis.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the involved signaling pathways.
Primary Molecular Targets and Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of two key enzymes involved in lipid metabolism:
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound is a potent and competitive inhibitor of PC-PLC.[4][5] This enzyme catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphocholine and 1,2-diacylglycerol (DAG). By inhibiting PC-PLC, this compound reduces the cellular levels of DAG, a critical second messenger that activates protein kinase C (PKC) and other signaling proteins.[1]
-
Sphingomyelin Synthase (SMS): this compound also inhibits sphingomyelin synthase, the enzyme responsible for the synthesis of sphingomyelin from phosphocholine and ceramide.[1][6] Inhibition of SMS leads to an accumulation of ceramide, a pro-apoptotic lipid second messenger, and a decrease in sphingomyelin levels.[6][7]
The dual inhibition of PC-PLC and SMS by this compound results in a significant shift in the cellular balance of DAG and ceramide, which is pivotal to its diverse pharmacological activities.[1][7]
Other Potential Mechanisms
Beyond its primary targets, this compound has been reported to exhibit other activities that may contribute to its overall pharmacological profile:
-
Antioxidant Properties: this compound possesses antioxidant and glutathione mimetic properties, enabling it to scavenge reactive oxygen species (ROS).[1][3]
-
Zinc Chelation: The activity of PC-PLC is dependent on the presence of zinc ions (Zn2+). This compound may act as a chelator of Zn2+, further contributing to the inhibition of this enzyme.[1][8]
-
Inhibition of Other Enzymes: At higher concentrations, this compound has been shown to inhibit group IV cytosolic phospholipase A2 (cPLA2) and the viral US3-encoded protein kinase in Herpes Simplex Virus type 1 (HSV-1).[9][10]
Quantitative Data
The inhibitory potency of this compound against its primary targets and its effects on various cellular processes have been quantified in several studies.
| Parameter | Target/Effect | Value | Cell Line/System | Reference |
| Ki | PC-PLC | 6.4 µM | Bacillus cereus | [4][5] |
| Ki | PC-PLC (p-NPP pseudo-substrate) | 8.8 µM | Bacillus cereus | [4] |
| Ki | cPLA2 | 86.25 µM | Bovine Spleen | [8] |
| IC50 | cPLA2 (Arachidonic Acid Release) | ~375 µM | MDCK cells | [8] |
| IC50 | Antiproliferative Effect | 22 - 125 µM | Various tumor cell lines | [11] |
| IC50 | Antiviral Effect (HSV-1) | >3.8 µM | In vitro | [9] |
Signaling Pathways
The inhibition of PC-PLC and SMS by this compound initiates a cascade of downstream signaling events that ultimately mediate its cellular effects.
Experimental Protocols
PC-PLC Activity Assay (Amplex® Red Assay)
This enzyme-coupled assay provides a sensitive method for continuously monitoring PC-PLC activity.
Principle:
-
PC-PLC hydrolyzes phosphatidylcholine to phosphocholine and DAG.
-
Alkaline phosphatase hydrolyzes phosphocholine to choline.
-
Choline is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red reagent to produce the highly fluorescent product, resorufin.
General Protocol:
-
Prepare a 1X reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.14 M NaCl, 1 mM dimethylglutarate).
-
Prepare a working solution of Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and phosphatidylcholine in the reaction buffer.
-
Add the PC-PLC-containing sample (e.g., cell lysate) to a microplate well.
-
To test for inhibition, pre-incubate the enzyme with this compound at various concentrations.
-
Initiate the reaction by adding the working solution to the wells.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~571 nm and emission at ~585 nm.[3]
Sphingomyelin Synthase (SMS) Activity Assay
This assay measures the conversion of a fluorescently labeled ceramide to sphingomyelin.
Principle: SMS catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to a fluorescently labeled ceramide (e.g., C6-NBD-ceramide), producing fluorescently labeled sphingomyelin. The product is then separated from the substrate by thin-layer chromatography (TLC) and quantified.
General Protocol:
-
Homogenize cells or tissues in an appropriate buffer.
-
Prepare a reaction mixture containing cell homogenate, fluorescently labeled ceramide, and phosphatidylcholine.
-
To test for inhibition, add this compound at various concentrations to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 2 hours).
-
Stop the reaction and extract the lipids using a solvent system (e.g., chloroform:methanol).
-
Separate the lipids by TLC.
-
Visualize and quantify the fluorescent spots corresponding to the substrate and product.[12]
Measurement of Cellular Ceramide Levels
Cellular ceramide levels can be quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Principle: Lipids are extracted from cells, and ceramide species are separated by HPLC and detected by mass spectrometry.
General Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest cells and extract total lipids using a suitable solvent mixture.
-
Dry the lipid extract and reconstitute in an appropriate solvent.
-
Inject the sample into an HPLC-MS/MS system.
-
Separate different ceramide species based on their chromatographic properties.
-
Detect and quantify the ceramide species by mass spectrometry, often using internal standards for normalization.[11][13]
Cell Cycle Analysis
The effect of this compound on cell cycle progression can be analyzed by flow cytometry using propidium iodide (PI) staining.
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
General Protocol:
-
Culture cells and treat with this compound at various concentrations and for different durations.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.[7][14]
Conclusion
This compound is a potent pharmacological agent with a well-defined primary mechanism of action centered on the inhibition of PC-PLC and SMS. This dual inhibitory activity leads to a significant alteration in the cellular lipid second messenger profile, particularly a decrease in DAG and an increase in ceramide. These changes trigger a cascade of downstream events that account for the observed antiproliferative, pro-apoptotic, antiviral, and anti-inflammatory effects of this compound. The methodologies described herein provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting these critical signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Amplex™ Red Phosphatidylcholine-Specific Phospholipase C Assay Kit 500 Assays | Contact Us [thermofisher.com]
- 6. Method to Measure Sphingomyelin Synthase Activity Changes in Response to CD95L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ceramide Synthase-dependent Ceramide Generation and Programmed Cell Death: INVOLVEMENT OF SALVAGE PATHWAY IN REGULATING POSTMITOCHONDRIAL EVENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cancer.wisc.edu [cancer.wisc.edu]
The Role of D609 in Sphingomyelin Synthase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tricyclodecan-9-yl-xanthogenate (D609) is a potent and widely utilized small molecule inhibitor in the study of lipid metabolism and signaling. Initially recognized for its antiviral and antitumor properties, this compound's mechanism of action is primarily attributed to its competitive inhibition of both sphingomyelin synthase (SMS) and phosphatidylcholine-specific phospholipase C (PC-PLC)[1][2][3]. This dual inhibitory action disrupts the delicate balance of key lipid second messengers, namely ceramide and diacylglycerol (DAG), leading to a cascade of cellular events including cell cycle arrest, apoptosis, and modulation of inflammatory responses. This technical guide provides an in-depth analysis of the role of this compound as a sphingomyelin synthase inhibitor, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to support researchers in their exploration of sphingolipid biology and drug development endeavors.
Mechanism of Action: Inhibition of Sphingomyelin Synthase
Sphingomyelin synthase (SMS) is a critical enzyme in the final step of sphingomyelin biosynthesis, catalyzing the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, thereby generating sphingomyelin (SM) and diacylglycerol (DAG)[4]. There are two main isoforms of SMS: SMS1, located in the Golgi apparatus, and SMS2, found at the plasma membrane[1]. This compound has been shown to inhibit both isoforms of SMS[1].
The inhibition of SMS by this compound leads to a significant accumulation of its substrate, ceramide, and a corresponding decrease in the product, sphingomyelin[1][5]. Ceramide is a potent bioactive lipid that acts as a second messenger in a variety of cellular processes, including the induction of apoptosis, cell cycle arrest, and senescence[6]. By elevating intracellular ceramide levels, this compound triggers these downstream signaling pathways.
While also a known competitive inhibitor of PC-PLC with a Ki of 6.4 μM, the effects of this compound on ceramide metabolism are a primary focus of its biological activity[7][8]. The inhibition of PC-PLC also contributes to the alteration of lipid signaling by reducing the production of DAG and phosphocholine from PC hydrolysis.
Quantitative Data on this compound Inhibition
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on various enzymes and its impact on cellular lipid levels.
| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | IC50 Value | Notes |
| Phosphatidylcholine-specific Phospholipase C (PC-PLC) | This compound | 6.4 µM | Not specified | Competitive inhibition.[7][8] |
| Sphingomyelin Synthase (SMS) | This compound | Not specified | ~402 µM (in vitro) | Also inhibits SMS2.[9] Another study showed significant SMS inhibition at 100 µM.[5] |
| Protein Kinase C (PKC) | This compound | Not specified | 75.2 µM | Cellular PKC.[10] |
| Herpes Simplex Virus Type 1 (HSV-1) US3 Protein Kinase | This compound | Not specified | 1.9 µM | [10] |
| Group IV Cytosolic Phospholipase A2 (cPLA2) | This compound | 86.25 µM | ~375 µM | Mixed pattern of noncompetitive and uncompetitive inhibition.[11][12] |
| Cell Line/System | This compound Concentration | Effect on Ceramide Levels | Effect on Sphingomyelin Levels | Reference |
| BV-2 microglia | 100 µM | Significant increase after 2 hours, remained elevated for 2 hours after removal.[13][14] | Not specified | [14] |
| CHO-K1 cells | Not specified | 2-fold increase by 2 hours.[15] | Not specified | [15] |
| Jurkat cells | Non-toxic concentrations | Transient increase in intracellular ceramide levels.[16] | Inhibition of sphingomyelin synthase.[16] | [16] |
| Huh7 cells | Dose-dependent | Not directly measured, but SMS inhibition implies increase. | Significant decrease in de novo synthesized [14C]-SM.[5] | [5] |
Signaling Pathways Modulated by this compound
The inhibition of sphingomyelin synthase by this compound initiates a signaling cascade primarily driven by the accumulation of ceramide.
As depicted, this compound inhibits SMS, leading to an increase in ceramide. Elevated ceramide levels can activate Protein Phosphatase 2A (PP2A), which in turn upregulates the cyclin-dependent kinase (Cdk) inhibitors p21 and p27[1]. This leads to the hypophosphorylation of the retinoblastoma protein (Rb), resulting in G0/G1 cell cycle arrest[1][14]. Furthermore, ceramide is a well-established mediator of apoptosis. This compound has also been shown to decrease the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), which is involved in cell proliferation[17].
Experimental Protocols
In Vitro Sphingomyelin Synthase (SMS) Activity Assay
This protocol is adapted from methodologies described in studies investigating SMS activity[5][18][19][20].
Objective: To measure the activity of sphingomyelin synthase in cell lysates in the presence and absence of this compound.
Materials:
-
Cell culture of interest
-
This compound (tricyclodecan-9-yl-xanthogenate)
-
[¹⁴C]-L-serine or NBD-ceramide (fluorescently labeled ceramide)
-
Cell lysis buffer (e.g., containing protease inhibitors)
-
Phosphatidylcholine (PC)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Chloroform/methanol (2:1, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform/methanol/ammonium hydroxide)
-
Phosphorimager or fluorescence scanner
-
Scintillation counter (for radiolabeled assays)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound (or vehicle control) for a specified time.
-
Cell Lysis: Harvest and wash the cells. Lyse the cells in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine a specific amount of cell lysate protein with the reaction buffer.
-
Add the substrate mixture containing phosphatidylcholine and either [¹⁴C]-L-serine (to label newly synthesized sphingolipids) or NBD-ceramide.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Lipid Extraction: Stop the reaction by adding chloroform/methanol (2:1) to extract the lipids. Vortex and centrifuge to separate the phases.
-
Lipid Separation: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform/methanol. Spot the extract onto a TLC plate.
-
Chromatography: Develop the TLC plate in a chamber with the appropriate developing solvent to separate the different lipid species (sphingomyelin, ceramide, etc.).
-
Detection and Quantification:
-
For radiolabeled experiments, expose the TLC plate to a phosphorimager screen or scrape the spots corresponding to sphingomyelin for scintillation counting.
-
For fluorescently labeled experiments, visualize the TLC plate using a fluorescence scanner.
-
-
Data Analysis: Quantify the amount of newly synthesized sphingomyelin and normalize it to the protein concentration of the lysate. Compare the activity in this compound-treated samples to the control to determine the extent of inhibition.
Cellular Ceramide Level Measurement
Objective: To quantify the changes in intracellular ceramide levels following this compound treatment.
Materials:
-
Cell culture of interest
-
This compound
-
Lipid extraction solvents (e.g., chloroform, methanol, isopropanol)
-
Internal standard (e.g., C17-ceramide)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment and Harvest: Treat cells with this compound or vehicle control. After the desired incubation time, harvest the cells.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch method. Add an internal standard at the beginning of the extraction to account for sample loss.
-
Sample Preparation: Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatography column and gradient to separate the different ceramide species. The mass spectrometer will be used for detection and quantification based on the specific mass-to-charge ratios of the different ceramide species and the internal standard.
-
Data Analysis: Quantify the levels of various ceramide species and normalize them to the amount of the internal standard and the initial cell number or protein content.
Conclusion
This compound remains an invaluable tool for probing the intricate roles of sphingomyelin synthase and phosphatidylcholine-specific phospholipase C in cellular physiology and pathology. Its ability to potently inhibit these enzymes and consequently elevate intracellular ceramide levels has provided significant insights into the regulation of cell fate decisions. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage this compound in their studies of sphingolipid metabolism, signaling, and the development of novel therapeutic strategies targeting these pathways. As with any pharmacological inhibitor, it is crucial to consider its off-target effects and to employ complementary approaches, such as genetic manipulation of SMS expression, to validate findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 5. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of sphingomyelin and sphingomyelin synthases in cell death, proliferation and migration-from cell and animal models to human disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The antiviral xanthate compound this compound inhibits herpes simplex virus type 1 replication and protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. koreascience.kr [koreascience.kr]
- 13. researchgate.net [researchgate.net]
- 14. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (this compound) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of de novo ceramide synthesis in the mechanism of action of the tricyclic xanthate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The tricyclodecan-9-yl-xanthogenate this compound triggers ceramide increase and enhances FasL-induced caspase-dependent and -independent cell death in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of neural progenitor cell proliferation by this compound: potential role for ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Method to Measure Sphingomyelin Synthase Activity Changes in Response to CD95L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sphingomyelin synthase enzyme activity assay [bio-protocol.org]
D609: A Technical Guide to its Biological Activities and Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclodecan-9-yl-xanthogenate, commonly known as D609, is a multifaceted synthetic compound with a broad spectrum of biological activities. Initially investigated for its antiviral properties, its mechanism of action is now primarily attributed to its role as a competitive inhibitor of key enzymes in lipid signaling pathways, namely phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3] Furthermore, this compound possesses potent antioxidant capabilities independent of its enzymatic inhibition.[1][4] These core functions confer upon this compound significant anti-proliferative, antitumor, anti-inflammatory, and neuroprotective effects.[2][5][6] This document provides an in-depth technical overview of this compound's mechanisms, biological functions, and the experimental protocols used to elucidate them, serving as a comprehensive resource for researchers in drug discovery and development.
Core Mechanisms of Action
This compound's biological effects stem from three primary mechanisms: inhibition of PC-PLC, inhibition of sphingomyelin synthase, and direct antioxidant activity.
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
The most widely recognized action of this compound is the competitive inhibition of PC-PLC.[1][7] This enzyme catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, into the second messengers phosphocholine and 1,2-diacylglycerol (DAG). By blocking this activity, this compound attenuates DAG-mediated signaling pathways. The enzymatic activity of PC-PLC is dependent on zinc ions (Zn²⁺), and it has been suggested that this compound's inhibitory effect may involve Zn²⁺ chelation.[2][3][8]
Inhibition of Sphingomyelin Synthase (SMS)
This compound also functions as an inhibitor of sphingomyelin synthase (SMS).[1][9] SMS is responsible for the synthesis of sphingomyelin (SM) and DAG by transferring a phosphocholine headgroup from PC onto ceramide. Inhibition of SMS by this compound disrupts this process, leading to two significant consequences: a further reduction in DAG production and, critically, an accumulation of the pro-apoptotic and cell-cycle-arresting lipid, ceramide.[1][3][9]
Antioxidant Activity
Independent of its effects on lipid signaling, this compound is a potent antioxidant.[4] This activity is attributed to the xanthate group, which contains a thiol moiety.[1][4] this compound functions as a glutathione (GSH) mimetic; it can be readily oxidized to form a disulfide while scavenging reactive oxygen species (ROS). This oxidized form is then reduced back to active this compound by the enzyme glutathione reductase, creating a renewable antioxidant cycle.[1][10] This mechanism protects cells from oxidative damage to proteins, lipids, and DNA.[4][11]
Summary of Biological Activities
The mechanisms described above translate into a wide array of biological functions with therapeutic potential.
-
Anti-Proliferative and Antitumor Activity: By increasing ceramide levels, this compound induces cell cycle arrest, primarily in the G1 phase.[9][12] This is achieved by up-regulating cyclin-dependent kinase (Cdk) inhibitors like p21 and subsequent hypophosphorylation of the retinoblastoma (Rb) protein.[1][9] This activity has been demonstrated in various cancer cell lines and makes this compound a candidate for antitumor therapy.[1][5]
-
Antiviral Activity: this compound was initially developed as an antiviral agent.[2][6] It inhibits the replication of several viruses, including Herpes Simplex Virus type 1 (HSV-1) and Respiratory Syncytial (RS) virus.[13][14] For HSV-1, this compound inhibits the virus-encoded protein kinase (US3 PK), which is crucial for the phosphorylation of viral proteins in the late stages of replication.[2][14]
-
Anti-inflammatory Effects: this compound demonstrates significant anti-inflammatory properties by suppressing the production of pro-inflammatory mediators.[2] It has been shown to reduce cytokine expression (e.g., TNF-α, IL-1, IL-6) in macrophages stimulated with lipopolysaccharide (LPS) and to inhibit LPS-induced nitric oxide (NO) production.[1][2][6] This effect is partly due to the inhibition of microglia and macrophage proliferation.[1][9]
-
Neuroprotective Functions: The combined antioxidant and anti-inflammatory actions of this compound confer neuroprotective benefits. It has been shown to protect neuronal cells from oxidative glutamate toxicity and amyloid-β (1-42)-induced oxidative stress and cytotoxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's.[1][10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound's biological activities as reported in the literature.
| Biological Target/Activity | Parameter | Value | Cell System / Conditions | Reference(s) |
| PC-PLC Inhibition | Kᵢ | 6.4 μM | In vitro enzyme assay | [12][15] |
| IC₅₀ | 94 μM | In vitro enzyme assay | [16] | |
| Antiviral (HSV-1) | Effective Conc. | > 3.8 μM | In vitro (PFU/cell ≤ 1) | [2][14] |
| Complete Inhibition | 75.2 μM | In vitro (PFU/cell ≤ 1) | [2][6][14] | |
| Cell Proliferation | Effective Conc. | 100 μM | BV-2, RAW 264.7, N9, DITNC1 cells | [9][12] |
| cPLA₂ Inhibition | Effective Conc. | 750 μM | MDCK cells | [1] |
| No Effect Conc. | 350 μM | MDCK cells | [1] | |
| NO Production Suppression | IC₅₀ | 20 mg/mL | LPS/IFNγ-stimulated cells | [15] |
Key Experimental Protocols
Protocol: Assessment of Anti-Proliferative Activity via BrdU Incorporation
This protocol describes a common method to quantify the anti-proliferative effects of this compound on glial or macrophage cell lines.[9]
Objective: To determine the effect of this compound on the rate of DNA synthesis as a measure of cell proliferation.
Materials:
-
Cell line (e.g., BV-2 microglia, RAW 264.7 macrophages)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (potassium salt, soluble in water or culture medium)
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Fixation/denaturation solution
-
Anti-BrdU antibody (FITC-conjugated)
-
Propidium Iodide (PI) or DAPI for DNA content staining
-
Flow cytometer
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 100 μM) or vehicle control for a specified period (e.g., 2 hours).
-
BrdU Labeling: Following treatment, add BrdU labeling reagent to the culture medium at a final concentration of 10 μM and incubate for a short period (e.g., 30-60 minutes) to pulse-label cells actively synthesizing DNA.
-
Cell Harvest: Wash cells with PBS, detach using trypsin, and centrifuge to form a cell pellet.
-
Fixation and Permeabilization: Resuspend the cell pellet in a fixation solution (e.g., 70% ethanol) and incubate to fix the cells.
-
DNA Denaturation: Treat cells with an acid solution (e.g., 2N HCl) to denature the DNA, exposing the incorporated BrdU.
-
Antibody Staining: Neutralize the acid and stain the cells with an anti-BrdU-FITC antibody in a buffer containing detergent for permeabilization.
-
DNA Staining: Counterstain the cells with a DNA dye like PI to analyze cell cycle phases.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The FITC signal identifies BrdU-positive cells (S-phase), while the PI signal determines the cell cycle distribution (G1, S, G2/M phases).
Data Analysis: The percentage of BrdU-positive cells in the this compound-treated group is compared to the vehicle-treated control group. A significant reduction indicates inhibition of cell proliferation.
References
- 1. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits ionizing radiation-induced oxidative damage by acting as a potent antioxidant. | University of Kentucky College of Arts & Sciences [as.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: a mini-review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (this compound) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effect of the xanthate, this compound, on Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress in primary neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Antiviral effects of xanthate this compound on the human respiratory syncytial virus growth cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antiviral xanthate compound this compound inhibits herpes simplex virus type 1 replication and protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. apexbt.com [apexbt.com]
An In-depth Technical Guide to the Antioxidant Properties of D609
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tricyclodecan-9-yl-xanthogenate (D609) is a multifaceted compound initially recognized for its antiviral and antitumor properties.[1] Extensive research has since unveiled its potent antioxidant capabilities, positioning it as a compound of interest for mitigating oxidative stress-associated pathologies, particularly in the context of neurodegenerative diseases.[2][3] This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways.
This compound exerts its antioxidant effects through a dual mechanism. Firstly, it functions as a direct antioxidant and a glutathione (GSH) mimetic due to the presence of a thiol group in its xanthate structure.[1] This allows it to scavenge reactive oxygen species (ROS) and participate in the regeneration of glutathione, a critical endogenous antioxidant.[2] Secondly, this compound acts as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1] This inhibition modulates lipid signaling pathways involving diacylglycerol (DAG) and ceramide, which in turn influence downstream cellular processes related to oxidative stress and cell survival.
Core Mechanisms of Antioxidant Action
The antioxidant properties of this compound are attributed to two primary mechanisms:
-
Direct Antioxidant and Glutathione Mimetic Activity: The xanthate group of this compound contains a thiol moiety that can be readily oxidized, allowing it to directly scavenge free radicals.[4] Upon oxidation, it forms a disulfide which is a substrate for glutathione reductase, enabling the regeneration of this compound in a manner that mimics the glutathione redox cycle.[2] This property allows this compound to reduce the overall burden of reactive oxygen species (ROS) and protect cells from oxidative damage to lipids, proteins, and DNA.[4]
-
Inhibition of Key Signaling Enzymes: this compound is a well-characterized competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and also inhibits sphingomyelin synthase (SMS).[1][5]
-
PC-PLC Inhibition: By inhibiting PC-PLC, this compound reduces the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG). DAG is a crucial second messenger that activates various downstream signaling cascades, including those that can contribute to oxidative stress.
-
SMS Inhibition: Inhibition of SMS by this compound leads to an accumulation of its substrate, ceramide, another important lipid second messenger.[5] Ceramide signaling is complex and can influence pathways related to apoptosis and cell cycle arrest, which can be intertwined with cellular redox status.
-
Quantitative Data on the Antioxidant and Enzymatic Effects of this compound
The following tables summarize the available quantitative data on the efficacy of this compound as an antioxidant and enzyme inhibitor.
| Parameter | Value | Context | Reference(s) |
| Enzyme Inhibition | |||
| Ki for PC-PLC | 6.4 µM | Competitive inhibition | MedchemExpress |
| IC50 for cPLA2 | ~86.25 µM (Ki) | Mixed noncompetitive and uncompetitive inhibition | [6] |
| IC50 for Arachidonic Acid Release | ~375 µM | In A23187-stimulated MDCK cells | [3][6] |
| Cellular Antioxidant Effects | |||
| Neuroprotection | 50 µM | Protected primary neuronal cells from amyloid-beta (1-42)-induced protein oxidation. | [2] |
| Reduction of Oxidative Stress Markers | Not specified | In an in vivo mouse model of Alzheimer's disease, this compound administration significantly increased the GSH/GSSG ratio, increased superoxide dismutase (SOD) activity, and decreased malondialdehyde (MDA) and protein carbonyl levels. | [1] |
| Attenuation of Ionizing Radiation Damage | Not specified | Pre-incubation of lymphocytes with this compound significantly diminished the production of ROS, the decrease in intracellular GSH, and oxidative damage to proteins and lipids induced by ionizing radiation. | [4] |
| In vivo Radioprotection | 50 mg/kg i.v. | Protected mice from lethality induced by total body ionizing radiation (6.5 and 8.5 Gy). | [4] |
Signaling Pathways Modulated by this compound
The antioxidant effects of this compound are intricately linked to its modulation of key cellular signaling pathways.
This compound's Dual Mechanism of Action
Caption: Dual antioxidant mechanism of this compound.
This compound's Impact on Lipid Signaling
Caption: this compound's modulation of lipid signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant properties.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.
Materials:
-
Adherent cells (e.g., neuronal cells, lymphocytes)
-
96-well black, clear-bottom tissue culture plates
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
This compound stock solution
-
Oxidative stress inducer (e.g., H₂O₂, amyloid-beta)
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment (Pre-incubation with this compound): The following day, remove the culture medium and treat the cells with various concentrations of this compound in fresh medium for a predetermined time (e.g., 1-2 hours). Include a vehicle control.
-
DCFH-DA Loading: Remove the medium containing this compound. Wash the cells once with warm PBS or HBSS. Add DCFH-DA working solution (e.g., 10-25 µM in serum-free medium or PBS/HBSS) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with warm PBS or HBSS. Add the oxidative stress inducer (e.g., H₂O₂) in fresh medium to the appropriate wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 1 hour) using a fluorescence microplate reader.
Assessment of Lipid Peroxidation (TBARS Assay)
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
Cell or tissue homogenates
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Spectrophotometer (absorbance at 532 nm)
Procedure:
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer on ice.
-
Protein Precipitation: Add ice-cold TCA to the homogenate to precipitate proteins. Incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge the samples (e.g., at 2200 x g for 15 minutes at 4°C) to pellet the precipitated protein.
-
Reaction with TBA: Transfer the supernatant to a new tube and add an equal volume of TBA solution.
-
Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes to allow for the formation of the MDA-TBA adduct.
-
Cooling and Measurement: Cool the samples to room temperature. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Measurement of PC-PLC Activity (Amplex® Red Assay)
This is an enzyme-coupled fluorometric assay to measure PC-PLC activity.
Materials:
-
Amplex® Red PC-PLC Assay Kit (contains Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, phosphatidylcholine, and reaction buffer)
-
Cell or tissue lysates
-
Fluorescence microplate reader (Excitation/Emission: ~571 nm/~585 nm)
Procedure:
-
Reagent Preparation: Prepare the Amplex® Red working solution containing HRP, choline oxidase, alkaline phosphatase, and phosphatidylcholine in the reaction buffer as per the manufacturer's instructions.
-
Sample and Inhibitor Addition: Add cell/tissue lysates to the wells of a 96-well plate. For inhibitor studies, pre-incubate the lysates with various concentrations of this compound.
-
Initiation of Reaction: Add the Amplex® Red working solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at multiple time points to determine the reaction kinetics. The rate of fluorescence increase is proportional to the PC-PLC activity.
Workflow for Evaluating this compound's Antioxidant Properties
Caption: Experimental workflow for assessing this compound's antioxidant activity.
Conclusion and Future Directions
This compound demonstrates significant antioxidant properties through both direct free-radical scavenging and modulation of key lipid signaling pathways. Its ability to mimic glutathione and inhibit PC-PLC and SMS makes it a compelling candidate for further investigation in the context of diseases characterized by oxidative stress. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound.
Future research should focus on elucidating a more detailed dose-response relationship of this compound's antioxidant effects in various cell types and disease models. Further investigation into the downstream targets of the this compound-modulated lipid signaling pathways will provide a more complete understanding of its mechanism of action. Additionally, exploring the in vivo efficacy and safety profile of this compound in preclinical models of oxidative stress-related diseases is a critical next step in its development as a potential therapeutic agent.
References
- 1. Glutathione-mimetic this compound alleviates memory deficits and reduces amyloid-β deposition in an AβPP/PS1 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Administration of this compound Leads to Protection of Subsequently Isolated Gerbil Brain Mitochondria Subjected to In vitro Oxidative Stress Induced by Amyloid Beta-peptide and Other Oxidative Stressors: Relevance to Alzheimer’s Disease and Other Oxidative Stress-Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits ionizing radiation-induced oxidative damage by acting as a potent antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Xanthate D609: A Technical Guide to its Discovery, History, and Multifaceted Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially characterized for its broad-spectrum antiviral properties, the compound Tricyclodecan-9-yl-xanthogenate, commonly known as D609, has since emerged as a pivotal research tool for dissecting complex cellular signaling pathways. This synthetic, tricyclic xanthate has garnered significant attention for its potent inhibitory effects on key enzymes involved in lipid metabolism, most notably phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3][4] Its ability to modulate the levels of critical second messengers like diacylglycerol (DAG) and ceramide has made it an invaluable agent in studies spanning oncology, immunology, and neurobiology. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound, its core mechanisms of action, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory data.
Discovery and History
This compound, or Tricyclodecan-9-yl-xanthogenate, was first described as a broad-spectrum antiviral compound.[1] Subsequent investigations into its mechanism of action revealed its significant role as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[1] This discovery shifted its primary application from virology to cell signaling research, where it became a cornerstone for elucidating the functions of PC-PLC in various cellular processes. Further studies identified sphingomyelin synthase (SMS) as another key target of this compound, broadening its known sphere of influence within lipid metabolic pathways.[1][5] Over the years, the utility of this compound has expanded to include research into its anti-inflammatory, antioxidant, anti-proliferative, and neuroprotective effects, highlighting its complex and multifaceted interactions with cellular machinery.[2][4]
Core Mechanisms of Action
The primary pharmacological effects of this compound are attributed to its competitive inhibition of two critical enzymes:
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound acts as a competitive inhibitor of PC-PLC, an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphocholine and the second messenger 1,2-diacylglycerol (DAG).[1][5] By blocking this activity, this compound effectively reduces the cellular levels of DAG, a key activator of protein kinase C (PKC) and other signaling proteins. The inhibition of PC-PLC by this compound is thought to involve the chelation of Zn2+ ions, which are essential for the enzyme's catalytic activity.[1][4]
-
Sphingomyelin Synthase (SMS): this compound also inhibits sphingomyelin synthase, the enzyme responsible for the transfer of a phosphocholine headgroup from PC to ceramide, thereby generating sphingomyelin (SM) and DAG.[1][5] Inhibition of SMS leads to an accumulation of ceramide, a pro-apoptotic and anti-proliferative lipid second messenger, while further contributing to the reduction of DAG levels. This compound has been shown to inhibit both major isoforms of SMS, SMS1 and SMS2.[5]
Through the modulation of DAG and ceramide levels, this compound influences a cascade of downstream signaling events that regulate cell proliferation, differentiation, apoptosis, and inflammation.
Quantitative Data Summary
The inhibitory potency of this compound against various enzymes has been quantified in numerous studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.
| Target Enzyme | Inhibitor | Ki (µM) | Assay Conditions | Reference |
| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) from Bacillus cereus | This compound | 6.4 | Competitive inhibition | [6] |
| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) from Bacillus cereus | This compound diastereomers | 13-17 | Competitive inhibition | [6] |
| Group IV Cytosolic Phospholipase A2 (cPLA2) | This compound | 86.25 | Mixed noncompetitive and uncompetitive inhibition | [7][8] |
| Target/Process | Inhibitor | IC50 | Cell Line/System | Reference | | --- | --- | --- | --- | | Group IV Cytosolic Phospholipase A2 (cPLA2) | this compound | ~375 µM | A23187-stimulated MDCK cells |[7][8] | | PC-PLC Inhibition | this compound | 3.81 ± 0.22 µM | 11-MUA-Au ND/Lip hybrids with 10 nM PLC |[9] | | Cell Proliferation | this compound | 33-50 µg/ml | A431-AD cells |[10] | | A431-SPH Cell Proliferation | this compound | 1.6 µg/ml | A431-SPH cells |[11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits PC-PLC and SMS, altering lipid second messengers.
Caption: Workflow for the Amplex Red-based PC-PLC inhibition assay.
Caption: Plaque reduction assay workflow for antiviral activity of this compound.
Detailed Experimental Protocols
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay (Amplex Red Method)
This protocol is adapted from methodologies frequently used to measure PC-PLC activity.[11][12]
-
Principle: This is a coupled enzymatic assay. PC-PLC hydrolyzes phosphatidylcholine (PC) to phosphocholine and diacylglycerol. The phosphocholine is then hydrolyzed by alkaline phosphatase to choline. Choline is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent (10-acetyl-3,7-dihydrophenoxazine) to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of phosphocholine produced and thus to the PC-PLC activity.
-
Materials:
-
This compound (various concentrations)
-
PC-PLC from Bacillus cereus
-
Phosphatidylcholine (PC) substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Alkaline phosphatase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM CaCl₂ and 0.5% Triton X-100)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
-
-
Procedure:
-
Prepare a working solution of the Amplex Red reagent mix containing Amplex Red, HRP, choline oxidase, and alkaline phosphatase in the assay buffer. Protect from light.
-
In a 96-well microplate, add a defined amount of PC-PLC enzyme to each well.
-
Add serial dilutions of this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the PC substrate to each well.
-
Immediately add the Amplex Red reagent mix to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Sphingomyelin Synthase (SMS) Inhibition Assay
This protocol is based on methods described for measuring SMS activity using radiolabeled precursors.[2][13]
-
Principle: This assay measures the incorporation of a radiolabeled precursor into sphingomyelin (SM). Cells are incubated with a radiolabeled sphingolipid precursor, such as [¹⁴C]-serine, which is incorporated into newly synthesized ceramide. In the presence of active SMS, this radiolabeled ceramide is converted to radiolabeled SM. The inhibitory effect of this compound is determined by quantifying the reduction in radiolabeled SM.
-
Materials:
-
Cultured cells (e.g., Huh7, MDA-MB-231)
-
This compound (various concentrations)
-
[¹⁴C]-L-serine
-
Cell culture medium and supplements
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or scintillation counter
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Add [¹⁴C]-L-serine to the culture medium and incubate for a period that allows for incorporation into sphingolipids (e.g., 24 hours).
-
After incubation, wash the cells with cold phosphate-buffered saline (PBS) and harvest them.
-
Extract the total lipids from the cell pellets using an appropriate solvent system (e.g., Bligh-Dyer extraction).
-
Separate the lipid extracts by thin-layer chromatography (TLC) using a solvent system that resolves sphingomyelin from other lipids.
-
Visualize and quantify the radiolabeled sphingomyelin spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.
-
Determine the percentage of SMS inhibition by comparing the amount of radiolabeled SM in this compound-treated cells to that in control cells.
-
Antiviral Plaque Reduction Assay (for Herpes Simplex Virus - HSV)
This protocol is a standard method for evaluating the antiviral activity of compounds against cytopathic viruses like HSV.[14][15]
-
Principle: A confluent monolayer of host cells is infected with a known amount of virus. The infected cells are then overlaid with a semi-solid medium containing different concentrations of the test compound (this compound). The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of cell death called plaques. The antiviral activity is determined by the reduction in the number of plaques in the presence of the compound.
-
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
This compound (serial dilutions)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., medium containing 1% methylcellulose or carboxymethylcellulose)
-
Staining solution (e.g., crystal violet in methanol/water)
-
-
Procedure:
-
Seed host cells in multi-well plates and grow until a confluent monolayer is formed.
-
Remove the growth medium and infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
During the adsorption period, prepare the overlay medium containing serial dilutions of this compound.
-
After adsorption, remove the virus inoculum and wash the cell monolayers with PBS.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Stain the fixed cells with crystal violet solution and then gently wash with water. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol assesses the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[16][17]
-
Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide (NO). The production of NO is catalyzed by inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of this compound can be quantified by measuring the reduction of NO in the culture supernatant using the Griess reagent.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound (various concentrations)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well culture plate
-
Microplate reader (540 nm)
-
-
Procedure:
-
Seed macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect the cell culture supernatants.
-
Prepare a standard curve using the sodium nitrite standard solution.
-
In a new 96-well plate, add the collected supernatants and the nitrite standards.
-
Add Griess reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add Griess reagent Part B to all wells and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO production inhibition by this compound.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution.[18][19][20]
-
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cultured cells
-
This compound (desired concentrations)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100 in PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time period.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase in the solution will degrade RNA, ensuring that only DNA is stained.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Measurement of Ceramide and Diacylglycerol Levels by Mass Spectrometry
This protocol provides a general workflow for the quantification of ceramide and DAG using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22]
-
Principle: Cellular lipids are extracted and then separated by high-performance liquid chromatography (HPLC). The separated lipids are then ionized and detected by a tandem mass spectrometer. By using internal standards and multiple reaction monitoring (MRM), specific lipid species can be accurately quantified.
-
Materials:
-
Cultured cells treated with this compound or vehicle
-
Lipid extraction solvents (e.g., methanol, chloroform, water)
-
Internal standards for ceramide and DAG (e.g., C17:0 ceramide)
-
HPLC system with a suitable column (e.g., C8 or C18)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Procedure:
-
Harvest and wash the cells treated with this compound.
-
Add an internal standard mixture to the cell pellets.
-
Extract the total lipids using a method such as the Bligh-Dyer or Folch extraction.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the HPLC system for chromatographic separation of the different ceramide and DAG species.
-
Perform detection and quantification using the mass spectrometer in MRM mode, monitoring for the specific precursor-to-product ion transitions for each analyte and internal standard.
-
Construct a calibration curve using known concentrations of ceramide and DAG standards to quantify the levels in the biological samples.
-
Conclusion
This compound stands as a testament to the serendipitous nature of scientific discovery, evolving from an antiviral candidate to an indispensable tool in cell biology and drug development. Its well-characterized inhibitory effects on PC-PLC and SMS provide a powerful means to investigate the intricate roles of lipid signaling in health and disease. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies and to further unravel the complexities of cellular regulation. As research continues to uncover new facets of its biological activity, this compound is poised to remain a valuable compound in the scientific arsenal for years to come.
References
- 1. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A facile method for monitoring sphingomyelin synthase activity in HeLa cells using liquid chromatography/mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D4AN00304G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and phospholipase C inhibitory activity of this compound diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibition of phosphatidylcholine-specific phospholipase C attenuates prolonged insulin stimulation-mediated GLUT4 downregulation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Cell Cycle [cyto.purdue.edu]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DSpace [helda.helsinki.fi]
Preliminary Studies on the Therapeutic Potential of D609: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a potent and versatile compound with demonstrated therapeutic potential across various domains, including oncology, virology, and neurology. Its primary mechanism of action is the competitive inhibition of two key enzymes in cellular signaling: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). This inhibition modulates critical downstream signaling pathways, leading to a range of cellular effects such as cell cycle arrest, induction of apoptosis, and antioxidant and anti-inflammatory responses. This document provides an in-depth overview of the preliminary findings on this compound's therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action
This compound's therapeutic effects are largely attributed to its inhibitory action on PC-PLC and SMS. Inhibition of these enzymes directly impacts the levels of crucial lipid second messengers, namely 1,2-diacylglycerol (DAG) and ceramide.[1] This modulation of lipid signaling cascades is central to this compound's ability to influence cell proliferation, differentiation, and survival.
Signaling Pathways of this compound
The following diagram illustrates the primary signaling pathways affected by this compound. By inhibiting PC-PLC and SMS, this compound disrupts the normal balance of DAG and ceramide, leading to downstream effects on protein kinase C (PKC) activation and cell cycle regulation.
Therapeutic Potential: Quantitative Data
The following tables summarize the quantitative findings from preliminary studies on this compound's efficacy in various therapeutic areas.
Antitumor Activity
| Cell Line | Assay | Metric | Value | Reference |
| U937 (Human Leukemia) | Cytotoxicity Assay | LD50 | 117 µM | [2] |
Antiviral Activity
This compound exhibits potent antiviral properties, particularly against Herpes Simplex Virus Type 1 (HSV-1), by inhibiting viral replication and protein phosphorylation.
| Virus | Cell Line | Metric | Concentration | Effect | Reference |
| HSV-1 | Vero | Virus Production | > 3.8 µM | Reduction in virus production | [3] |
| HSV-1 | Vero | Virus Production | 75.2 µM | Complete inhibition of virus production | [3] |
| HSV-1 | Vero | Protein Phosphorylation | 18.4 µM | Inhibition of viral polypeptide phosphorylation | [3] |
| HSV-1 | Vero | Protein Phosphorylation | 37.6 µM | Reduction of protein phosphorylation to background levels | [3] |
Neuroprotective Effects
In preclinical models of ischemic stroke, this compound has shown significant neuroprotective capabilities by reducing infarct volume.
| Animal Model | Condition | Treatment | Metric | Result | Reference |
| Rat | Ischemic Stroke | This compound | Infarct Volume | 40% reduction | [4] |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to modulate cytokine production. While specific percentage reductions in key inflammatory cytokines like IL-6 and TNF-α directly attributable to this compound are not extensively quantified in the reviewed literature, its mechanism suggests a downregulation of these pro-inflammatory mediators. Further quantitative studies are needed to fully elucidate the dose-dependent anti-inflammatory efficacy of this compound.
Key Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the therapeutic potential of this compound.
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activity Assay (Amplex Red)
This assay quantifies PC-PLC activity by measuring the fluorescence of resorufin, a product of a series of enzymatic reactions initiated by the hydrolysis of phosphatidylcholine.
Materials:
-
Amplex® Red PC-PLC Assay Kit
-
Microplate reader with fluorescence capabilities (excitation ~544 nm, emission ~590 nm)
-
This compound (or other inhibitors)
-
Cell lysates or purified enzyme
Protocol:
-
Prepare Reagents: Prepare the Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and PC-PLC substrate solution according to the kit manufacturer's instructions.
-
Sample Preparation: Prepare cell lysates or purified enzyme samples to be assayed.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
50 µL of the sample (or positive/negative controls).
-
50 µL of the Amplex® Red/HRP/choline oxidase/alkaline phosphatase/PC-PLC substrate working solution.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation set to ~544 nm and emission detection at ~590 nm.
-
Data Analysis: The fluorescence intensity is proportional to the PC-PLC activity. Calculate the specific activity based on a standard curve if required.
Sphingomyelin Synthase (SMS) Activity Assay
This assay measures the activity of SMS by quantifying the conversion of a fluorescently labeled ceramide substrate to fluorescent sphingomyelin.
Materials:
-
Fluorescently labeled ceramide (e.g., NBD-C6-ceramide)
-
Cell lysates or purified enzyme
-
This compound (or other inhibitors)
-
Thin-layer chromatography (TLC) system or HPLC
-
Fluorescence detector
Protocol:
-
Sample Preparation: Prepare cell lysates or purified enzyme samples.
-
Reaction Mixture: Prepare a reaction buffer containing the fluorescently labeled ceramide substrate.
-
Reaction Initiation: Add the enzyme sample to the reaction mixture and incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
Separation: Separate the fluorescently labeled ceramide and sphingomyelin using TLC or HPLC.
-
Quantification: Quantify the amount of fluorescent product (sphingomyelin) using a fluorescence detector.
-
Data Analysis: The amount of fluorescent sphingomyelin formed is proportional to the SMS activity.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader (absorbance at ~570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or other compounds) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells by staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane).
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture and treat cells with this compound as desired. Harvest the cells (including any floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Prodrug modification increases potassium tricyclo[5.2.1.0(2,6)]-decan-8-yl dithiocarbonate (this compound) chemical stability and cytotoxicity against U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection by this compound through cell-cycle regulation after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P Reduces Infarct Size and Mortality After Ischemic Stroke, Possibly Through the M2 Polarization of Microglia/Macrophages and Neuroprotection in the Ischemic Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
D609 Experimental Protocol for Cell Culture: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D609, also known as Tricyclodecan-9-yl-xanthogenate, is a potent and specific competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3] Its action on these key enzymes disrupts cellular signaling pathways, leading to a cascade of downstream effects, including the modulation of second messengers like 1,2-diacylglycerol (DAG) and ceramide.[1][3] This activity translates into diverse biological outcomes such as cell cycle arrest, induction of apoptosis, and anti-inflammatory and anti-proliferative effects, making this compound a valuable tool for cancer research and drug development.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, with a focus on assessing its impact on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound primarily exerts its effects through the competitive inhibition of two key enzymes:
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC): By inhibiting PC-PLC, this compound blocks the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG). This reduction in DAG levels impacts various signaling pathways that are dependent on this second messenger.
-
Sphingomyelin Synthase (SMS): this compound also inhibits SMS, the enzyme responsible for the transfer of phosphocholine from PC to ceramide to form sphingomyelin and DAG.[1][2] This inhibition leads to an accumulation of ceramide, a lipid second messenger known to be involved in cell cycle arrest and apoptosis.[1]
The combined effect of PC-PLC and SMS inhibition by this compound leads to significant alterations in cellular signaling, culminating in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[2] This is mediated through the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the subsequent hypophosphorylation of the Retinoblastoma protein (Rb).[2]
Data Presentation
Quantitative Effects of this compound on Various Cell Lines
The following table summarizes the effective concentrations and inhibitory effects of this compound on different cell lines as reported in the literature. This data can serve as a starting point for experimental design.
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| BV-2 microglia | Proliferation | 100 µM | 2 hours | Significant inhibition of BrdU incorporation | [2] |
| BV-2 microglia | Apoptosis | 50, 100, 200 µM | 2 hours | Dose-dependent activation of caspase-3 | [2] |
| BV-2 microglia | Cell Cycle | 100 µM | 2 hours | Accumulation of cells in G1 phase | [2] |
| RAW 264.7 macrophages | Proliferation | 100 µM | 2 hours | Significant attenuation of proliferation | [2] |
| N9 microglia | Proliferation | 100 µM | 2 hours | Significant attenuation of proliferation | [2] |
| DITNC1 astrocytes | Proliferation | 100 µM | 2 hours | Significant attenuation of proliferation | [2] |
| Neural Stem Cells (NSCs) | Viability/Apoptosis | 18.76 - 56.29 µM | Not specified | Decreased viability and induction of apoptosis | [4] |
| HL-60 | Proliferation | 1.3 µM | 72 hours | 50% reduction in cell proliferation | [5] |
| HL-60 | Cell Cycle | 1.3 µM | 24 hours | Increase in G1 phase population from 43% to 61% | [5] |
Signaling Pathway Diagram
Caption: this compound inhibits PC-PLC and SMS, leading to ceramide accumulation, p21/p27 upregulation, Rb hypophosphorylation, and ultimately cell cycle arrest and apoptosis.
Experimental Workflow Diagram
Caption: General workflow for studying the effects of this compound on cultured cells, from cell preparation and treatment to downstream analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (Tricyclodecan-9-yl-xanthogenate)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound (e.g., based on IC50 values) and a vehicle control for the selected time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the corresponding supernatant from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the PI signal to measure the DNA content of the cells.
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Gate the populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase and compare the treated samples to the control. An accumulation of cells in the G1 phase is an expected outcome of this compound treatment.[2]
-
References
- 1. This compound protects retinal pigmented epithelium as a potential therapy for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound blocks cell survival and induces apoptosis in neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with D609
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a potent and versatile tool for in vitro research, primarily known for its competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3][4] By modulating the levels of critical lipid second messengers such as 1,2-diacylglycerol (DAG) and ceramide, this compound impacts a wide array of cellular processes.[1][3] This has led to its application in diverse research areas including oncology, virology, neurobiology, and inflammation.[1][2][3] this compound also exhibits antioxidant properties, mimicking the action of glutathione, and may act as a chelator of Zn2+, an essential cofactor for PC-PLC activity.[1][3][4]
These application notes provide detailed protocols for utilizing this compound in various in vitro assays to investigate its effects on cell viability, apoptosis, enzyme activity, and viral replication.
Data Presentation
Table 1: Inhibitory Concentrations of this compound in Various In Vitro Assays
| Target/Process | Assay System | IC50 / K_i / Effective Concentration | Reference |
| PC-PLC | Enzyme Assay | K_i = 6.4 µM | [5] |
| PC-PLC | DU145 Human Prostate Tumor Xenografts | IC50 = 34 ± 8 µM | [6] |
| Cytosolic Phospholipase A2 (cPLA2) | Purified from Bovine Spleen | K_i = 86.25 µM | [5] |
| Arachidonic Acid Release | A23187-stimulated MDCK cells | IC50 ≈ 375 µM | [5] |
| Cell Proliferation | Various cell lines (RAW 264.7, N9, BV-2, DITNC1) | Significant attenuation at 100 µM (2h treatment) | [5] |
| Cell Viability | PC12 cells during oxygen-glucose deprivation | Cytotoxicity observed at 100 µM | [7] |
| Herpes Simplex Virus-1 (HSV-1) Replication | In vitro | Complete inhibition at 75.2 µM | [2] |
| Protein Phosphorylation (HSV-1 infected cells) | In vitro | Inhibition at 18.4 µM | [2] |
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its effects by inhibiting two key enzymes in lipid metabolism: PC-PLC and SMS.
Experimental Protocols
General Guidelines for this compound Preparation and Handling
This compound is typically supplied as a potassium salt and should be stored at 2-8°C. For in vitro experiments, prepare a stock solution in a suitable solvent such as DMSO or sterile water. Note that this compound is labile in solution, with a half-life of approximately 1.5 days in tissue culture medium. It is recommended to prepare fresh dilutions from the stock solution for each experiment. The compound is most active at or slightly below neutral pH (7.0) and is inactive at pH 7.4 and above. Avoid using HEPES buffer, as it can render this compound toxic.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and is useful for establishing a dose-response curve and calculating the IC50 value.
Materials:
-
Target cell line
-
Complete culture medium
-
96-well tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the this compound-containing medium or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.[8]
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Target cell line
-
Complete culture medium
-
6-well plates or T25 flasks
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates or T25 flasks and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or a vehicle control for a specified period.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[10]
Protocol 3: In Vitro PC-PLC Enzyme Activity Assay (Amplex Red Assay)
This fluorometric assay measures the activity of PC-PLC and its inhibition by this compound.[1][2]
Materials:
-
Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit (or individual components: Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and phosphatidylcholine)
-
Source of PC-PLC (e.g., purified enzyme, cell lysate)
-
This compound stock solution
-
Reaction buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the Amplex Red reagent, HRP, choline oxidase, and alkaline phosphatase in the reaction buffer.
-
In a 96-well microplate, add the PC-PLC sample.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of this compound.
-
Initiate the reaction by adding the phosphatidylcholine substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at various time points using a fluorescence microplate reader with excitation at ~544 nm and emission detection at ~590 nm.[1]
-
The rate of fluorescence increase is proportional to the PC-PLC activity. Calculate the percentage of inhibition for each this compound concentration to determine the IC50.
Protocol 4: In Vitro Sphingomyelin Synthase (SMS) Activity Assay
This assay measures the activity of SMS by quantifying the conversion of a fluorescently labeled ceramide to sphingomyelin.
Materials:
-
Cell homogenates or purified SMS
-
Fluorescently labeled ceramide (e.g., C6-NBD-ceramide)
-
Phosphatidylcholine (PC)
-
This compound stock solution
-
Reaction buffer
-
Chloroform/methanol (2:1, v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Fluorescence imaging system
Procedure:
-
Prepare the reaction mixture containing the cell homogenate (protein), C6-NBD-ceramide, and PC in the reaction buffer.
-
For inhibition studies, pre-incubate the enzyme source with various concentrations of this compound.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).[11]
-
Stop the reaction and extract the lipids using chloroform/methanol.[11]
-
Dry the lipid extract under nitrogen gas.
-
Resuspend the lipid extract and spot it onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the fluorescently labeled ceramide from the newly synthesized fluorescent sphingomyelin.
-
Visualize the spots under a fluorescence imaging system and quantify the intensity of the sphingomyelin spot.
-
Calculate the SMS activity and the percentage of inhibition by this compound.
Protocol 5: Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This assay evaluates the ability of this compound to inhibit virus-induced cell death (cytopathic effect, CPE).
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Complete culture medium
-
96-well tissue culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTS or crystal violet)
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate and allow them to form a confluent monolayer.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium and add the this compound dilutions to the wells.
-
Infect the cells with a pre-titered amount of virus (e.g., at a multiplicity of infection (MOI) of 1 PFU/cell or less).[2] Include uninfected cell controls and infected vehicle-treated controls.
-
Incubate the plate at 37°C until CPE is observed in the virus control wells (typically 3-4 days).
-
Quantify cell viability using a suitable method, such as the MTS assay or staining with crystal violet.
-
Calculate the percentage of CPE reduction for each this compound concentration and determine the EC50 (50% effective concentration).
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of cellular processes regulated by PC-PLC and SMS. The protocols outlined above provide a framework for studying its effects on cell viability, apoptosis, and specific enzyme activities, as well as its potential as an antiviral agent. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results.
References
- 1. This compound inhibition of phosphatidylcholine-specific phospholipase C attenuates prolonged insulin stimulation-mediated GLUT4 downregulation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Detection of Phospholipase C by Enzyme-Activated Near-infrared Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EFFECT OF this compound ON PHOSPHOLIPID METABOLISM AND CELL DEATH DURING OXYGEN-GLUCOSE DEPRIVATION IN PC12 CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
D609 Application Notes and Protocols for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the compound D609 to induce apoptosis in various cell lines. This document outlines the mechanism of action, effective treatment durations and concentrations, and detailed protocols for assessing apoptosis.
Compound: this compound (Tricyclodecan-9-yl-xanthogenate) Mechanism of Action: this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] Inhibition of these enzymes leads to an increase in cellular ceramide levels and a decrease in 1,2-diacylglycerol (DAG), which are key lipid second messengers that regulate cell proliferation, differentiation, and apoptosis.[2][3] this compound has also been shown to enhance Fas ligand (FasL)-induced apoptosis.[4]
Data Presentation: this compound Treatment Parameters for Apoptosis Induction
The following table summarizes the effective concentrations and treatment durations of this compound for inducing apoptosis in different cell lines, as reported in the literature.
| Cell Line | Concentration Range | Treatment Duration | Notes | Reference |
| BV-2 microglia | 100 µM - 200 µM | 8 - 24 hours | 200 µM this compound for 2 hours induced caspase-3 activation after an additional 22 hours of incubation. Continuous exposure for 8 hours or longer at 100 µM also induced caspase-3 activation. | [5] |
| Neural Stem Cells (NSCs) | 18.76 µM - 56.29 µM | Not specified | Caused a remarkable decline in cell viability and induced apoptosis. | [6] |
| Jurkat T cells | 50 µg/mL (~186 µM) | 1 hour pre-incubation, followed by 16 hours with FasL | This compound enhanced FasL-induced apoptosis. | [4] |
| RAW 264.7 macrophages, N9 microglia, DITNC1 astrocytes | 100 µM | 2 hours | Significantly attenuated proliferation without affecting viability, suggesting an induction of cell cycle arrest which can precede apoptosis. | [3] |
Experimental Protocols
General Protocol for this compound Treatment to Induce Apoptosis
This protocol provides a general framework for treating cultured cells with this compound to induce apoptosis. Optimization of concentration and incubation time is recommended for each cell line.
Materials:
-
This compound (Tricyclodecan-9-yl-xanthogenate)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in logarithmic growth phase
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will ensure they are sub-confluent at the time of treatment. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
This compound Treatment: a. Thaw the this compound stock solution. b. Dilute the stock solution in a complete culture medium to the desired final concentrations (refer to the table above for starting points). It is advisable to test a range of concentrations. c. Include a vehicle control by adding an equivalent volume of DMSO-containing medium to a set of wells. d. Remove the existing medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 2, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After the incubation period, harvest the cells for downstream apoptosis assays. For adherent cells, collect both the floating cells in the medium and the attached cells by trypsinization.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Harvest and Wash Cells: Harvest the this compound-treated and control cells (approximately 1-5 x 10^5 cells per sample). Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.[7][8]
-
Resuspend in Binding Buffer: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: a. Add 5 µL of Annexin V-FITC to the cell suspension. b. Gently vortex and incubate for 15 minutes at room temperature in the dark.[9] c. Add 5 µL of PI staining solution.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound-treated and control cell lysates
-
Caspase-3 Assay Kit (containing cell lysis buffer, 2X reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with this compound as described in the general protocol.
-
Prepare Cell Lysate: a. Harvest 1-5 x 10^6 cells by centrifugation. b. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer. c. Incubate on ice for 10 minutes. d. Centrifuge at 10,000 x g for 1 minute at 4°C. e. Transfer the supernatant (cytosolic extract) to a fresh tube.[10]
-
Protein Quantification: Determine the protein concentration of each lysate. Adjust the concentration to 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay.[10]
-
Assay Reaction: a. Prepare the Reaction Mix: For each reaction, mix 50 µL of 2X Reaction Buffer with 0.5 µL of DTT.[10] b. Add 50 µL of the cell lysate to a 96-well plate. c. Add 50 µL of the Reaction Mix to each sample. d. Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).[10]
-
Incubation and Measurement: a. Incubate the plate at 37°C for 1-2 hours. b. Read the absorbance at 400-405 nm in a microplate reader. The absorbance is proportional to the caspase-3 activity.
Western Blotting for Bcl-2 Family Proteins
This protocol allows for the detection of changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Bcl-2 family proteins (e.g., Bax, Bcl-2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: a. Harvest and wash cells with ice-cold PBS. b. Lyse the cell pellet in ice-cold RIPA buffer containing inhibitors. c. Incubate on ice for 30 minutes, vortexing intermittently. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: a. Wash the membrane three times with TBST. b. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. c. Quantify band intensities and normalize to the loading control to determine the relative expression of Bcl-2 family proteins.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (this compound) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound blocks cell survival and induces apoptosis in neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. abcam.com [abcam.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing D609 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D609, also known as Tricyclodecan-9-yl-xanthogenate, is a potent and specific competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) with a Ki of 6.4 µM.[1][2] It also demonstrates inhibitory effects on sphingomyelin synthase (SMS).[3][4][5] By targeting these key enzymes in lipid signaling, this compound modulates the levels of second messengers such as 1,2-diacylglycerol (DAG) and ceramide.[3][4][5] These actions give this compound a wide range of biological activities, including anti-proliferative, anti-inflammatory, antiviral, and antioxidant effects, making it a valuable tool in various research and drug development applications.[1][3]
This document provides detailed protocols for the preparation of this compound stock solutions for experimental use, along with a summary of its chemical properties and stability.
Chemical Properties and Solubility
This compound is a xanthate compound with the chemical formula C₁₁H₁₅KOS₂ and a molecular weight of 266.46 g/mol .[6] It is typically supplied as a potassium salt, which is an off-white crystalline solid.[7] The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that for some solvents, heating and/or sonication may be required to achieve complete dissolution.[1][6]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 20 mg/mL[7], 25 mg/mL, 53 mg/mL[2], 100 mg/mL[6] | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[2] Ultrasonic assistance may be needed.[6] |
| Water | 2 mg/mL[6], 25 mg/mL | Ultrasonic assistance may be required.[6] |
| PBS (pH 7.2) | 10 mg/mL[7], 25 mg/mL[1] | Warming to 60°C and sonication may be necessary for complete dissolution.[1][6] |
| DMF | 30 mg/mL[7] | |
| Ethanol | 0.3 mg/mL[7], 27 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for cell culture experiments.
Materials:
-
This compound (potassium salt)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter (if further sterilization is required)
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature for at least 60 minutes before opening to prevent condensation.[8]
-
Weigh this compound: Aseptically weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.665 mg of this compound (Molecular Weight = 266.46 g/mol ).
-
Add Solvent: Add the calculated amount of DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 2.665 mg of this compound.
-
Dissolve: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Note on Solvent Cytotoxicity: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO is not toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v) and to include a vehicle control (media with the same concentration of DMSO without this compound) in your experiments.[9]
Stability and Storage of this compound Stock Solutions
Proper storage is crucial to maintain the stability and activity of this compound stock solutions. The stability of this compound in both solid form and in solution is summarized below.
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 4 years[7] |
| 2-8°C | As per manufacturer's recommendation | |
| In Solvent (Stock Solution) | -80°C | 6 months[1] |
| -20°C | 1 month[1][8] |
It is important to note that this compound is labile in solution, with a reported half-life of 1.5 days in tissue culture medium. Therefore, it is recommended to prepare fresh working solutions from the frozen stock on the day of use.[1][8] The compound is active at or slightly below pH 7.0 and is inactive at pH 7.4 and above. It hydrolyzes below pH 6.0. HEPES buffer should be avoided as it can render this compound toxic.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
This compound Signaling Pathway
Caption: this compound inhibits PC-PLC and SMS, altering lipid signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
D609 Administration Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
D609, also known as Tricyclodecan-9-yl-xanthogenate, is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] By competitively inhibiting these enzymes, this compound modulates critical signaling pathways involving lipid second messengers such as diacylglycerol (DAG) and ceramide.[1][2] This activity influences a range of cellular processes including cell cycle progression, proliferation, and apoptosis.[1][2] Consequently, this compound has garnered interest for its therapeutic potential in various disease models, including neurodegenerative disorders, inflammatory conditions, and cancer.[2]
These application notes provide a comprehensive overview of the available information for the administration of this compound in in vivo studies, based on existing preclinical research. It is important to note that the publicly available data on this compound's in vivo use is limited, and therefore, the provided protocols should be considered as a starting point for study design and will likely require optimization for specific experimental contexts.
Data Presentation: Quantitative Summary of In Vivo this compound Administration
The following table summarizes the currently available quantitative data on this compound administration in various animal models. A significant disparity in dosing has been reported, which may be attributable to the different disease models and animal species used.
| Animal Model | Disease/Application | Administration Route | Dosage | Vehicle | Dosing Frequency | Reference |
| Gerbil | Neuroprotection (Alzheimer's Disease Model) | Intraperitoneal (i.p.) | 50 mg/kg body weight | Phosphate-Buffered Saline (PBS) | Single dose | [1] |
| Mouse | Atherosclerosis | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg/day | Not Specified | Daily | Commercial Supplier Data |
| Rat | Pulmonary Hypertension | Intraperitoneal (i.p.) | 50 mg/kg body weight | Not Specified | Single dose | Commercial Supplier Data |
| Mouse | Tuberculosis | Intraperitoneal (i.p.) | 200 ng/mouse | Not Specified | Every 3 days |
Note: The significant difference in dosage between the neuroprotection/cardiovascular models and the infectious disease model highlights the necessity for dose-response studies to determine the optimal concentration for any new experimental model.
Signaling Pathway of this compound
This compound's primary mechanism of action involves the inhibition of PC-PLC and SMS, which disrupts the hydrolysis of phosphatidylcholine and sphingomyelin. This leads to altered levels of DAG and ceramide, impacting downstream signaling cascades that regulate cellular functions.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Vehicle Selection and Stability Considerations:
This compound has been reported to have poor stability in aqueous solutions, with a half-life of approximately 19.5 minutes in saline. This is a critical consideration for the preparation and administration of the compound.
-
Phosphate-Buffered Saline (PBS): PBS has been successfully used as a vehicle for intraperitoneal injections in gerbils.[1] It is recommended to prepare the this compound solution immediately before administration to minimize degradation.
-
Aqueous Solutions with Co-solvents: Due to its limited stability and solubility, exploring vehicles containing co-solvents may be necessary, particularly for higher concentrations or different administration routes. Common co-solvents used in preclinical studies include:
-
Dimethyl sulfoxide (DMSO): this compound is soluble in DMSO. For in vivo use, it is crucial to use a minimal amount of DMSO and dilute it with an aqueous vehicle (e.g., saline or PBS) to a final concentration that is non-toxic to the animals (typically <10% DMSO for i.p. injections). A vehicle control group with the same DMSO concentration should always be included in the study.
-
Other potential co-solvents: Polyethylene glycol (PEG), cyclodextrins, or lipid-based formulations could be investigated to improve the solubility and stability of this compound. However, specific data for this compound in these vehicles are not currently available.
-
Recommended Preparation Protocol (using PBS):
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, room temperature PBS to the tube.
-
Vortex the solution vigorously until the this compound is fully dissolved. Gentle warming may be attempted but should be done with caution due to the compound's instability.
-
Visually inspect the solution to ensure there are no particulates.
-
Administer the freshly prepared solution to the animals immediately.
Administration Routes
The majority of published studies have utilized intraperitoneal (i.p.) injection for this compound administration.
Intraperitoneal (i.p.) Injection Protocol (Mouse/Rat):
-
Animal Restraint: Properly restrain the animal to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle bevel up at a 10-20 degree angle. Gently aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Administration: Slowly inject the this compound solution into the peritoneal cavity.
-
Withdrawal: Carefully withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.
Workflow for a Typical In Vivo Efficacy Study:
Concluding Remarks for Researchers
The available data on the in vivo administration of this compound is still emerging. The significant variation in effective doses across different studies underscores the importance of conducting pilot studies to determine the optimal administration protocol for any new experimental model. Key considerations for researchers include:
-
Dose-Response Studies: It is highly recommended to perform a dose-escalation study to identify a dose that is both efficacious and well-tolerated in the specific animal model and disease context.
-
Vehicle Optimization and Stability: Given the poor stability of this compound in aqueous solutions, further investigation into stabilizing vehicles is warranted, especially for studies requiring long-term or continuous administration. Always prepare this compound solutions fresh before each use.
-
Pharmacokinetic and Toxicokinetic Analysis: There is a clear need for comprehensive pharmacokinetic and toxicity studies of this compound. Such data would be invaluable for optimizing dosing schedules and understanding the safety profile of the compound.
-
Control Groups: It is imperative to include appropriate control groups in all experiments. This includes a vehicle control group to account for any effects of the solvent and a positive control group (if available) to benchmark the efficacy of this compound.
By carefully considering these factors, researchers can design robust in vivo studies to further elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for Assessing Sphingomyelin Synthase Activity with D609
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingomyelin synthases (SMS) are key enzymes in sphingolipid metabolism, catalyzing the transfer of a phosphocholine group from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG).[1][2][3] This enzymatic activity is crucial for maintaining the structural integrity of cell membranes and is implicated in various signaling pathways that regulate cell growth, proliferation, and apoptosis.[1][4] Dysregulation of SMS activity has been linked to several diseases, including cancer, atherosclerosis, and neurodegenerative disorders.[1][2][5]
Tricyclodecan-9-yl-xanthogenate (D609) is a well-characterized competitive inhibitor of both isoforms of sphingomyelin synthase, SMS1 and SMS2.[1][6] It acts by blocking the conversion of ceramide to sphingomyelin, leading to an accumulation of cellular ceramide and a decrease in SM and DAG levels.[1][7] This modulation of lipid second messengers makes this compound a valuable tool for studying the physiological and pathological roles of SMS. These application notes provide detailed protocols for assessing SMS activity using this compound in both biochemical and cellular assays.
Mechanism of Action of this compound
This compound is a synthetic tricyclic compound that competitively inhibits sphingomyelin synthase.[1][5] By doing so, it elevates intracellular ceramide levels, a pro-apoptotic lipid, while reducing the levels of sphingomyelin and diacylglycerol.[1][7] It is important to note that this compound also exhibits inhibitory effects on phosphatidylcholine-specific phospholipase C (PC-PLC), which can also influence cellular DAG levels.[1][5][8] Therefore, when interpreting results from experiments using this compound, this dual inhibitory action should be taken into consideration.
Data Presentation: Quantitative Inhibition of SMS by this compound
The inhibitory potency of this compound against sphingomyelin synthase has been quantified in various studies. The following table summarizes the reported IC50 values.
| Enzyme/System | IC50 of this compound | Reference |
| Sphingomyelin Synthase (general) | 402 µmol/L | [9] |
| SMS2 (over-expressed in insect cells) | 224 µmol/L | [9] |
Signaling Pathways Affected by this compound-Mediated SMS Inhibition
Inhibition of SMS by this compound triggers significant changes in cellular signaling pathways primarily through the accumulation of ceramide. Ceramide is a potent second messenger that can induce cell cycle arrest and apoptosis.[1][8]
Caption: this compound inhibits SMS, leading to ceramide accumulation and subsequent apoptosis and cell cycle arrest.
Experimental Protocols
Here we provide detailed protocols for assessing SMS activity using this compound. These protocols can be adapted for various cell types and experimental setups.
Protocol 1: In Vitro SMS Activity Assay using a Fluorescent Ceramide Analog
This protocol describes the measurement of SMS activity in cell lysates using a fluorescent ceramide analog.
Materials:
-
Cells or tissue homogenates
-
Lysis Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5% sucrose, and protease inhibitors)
-
C6-NBD-Ceramide (fluorescent substrate)
-
Phosphatidylcholine (PC)
-
This compound (inhibitor)
-
Methanol
-
Chloroform
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:20% ammonium hydroxide, 14:6:1 v/v)
-
Fluorescence scanner or CCD camera
Procedure:
-
Cell Lysate Preparation:
-
Homogenize cells or tissues in ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 5000 rpm for 10 minutes at 4°C.
-
Collect the supernatant, which contains the microsomal fraction where SMS is active. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Tris-HCl (pH 7.4)
-
25 mM KCl
-
Cell lysate (adjust volume for equal protein amount, e.g., 50-100 µg)
-
C6-NBD-Ceramide (e.g., 0.1 µg/µl)
-
Phosphatidylcholine (e.g., 0.01 µg/µl)
-
-
For inhibitor studies, pre-incubate the lysate with desired concentrations of this compound (e.g., 10-500 µM) for 15-30 minutes at 37°C before adding the substrates.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Lipid Extraction:
-
Stop the reaction by adding chloroform:methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
TLC Separation and Analysis:
-
Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the samples onto a silica gel TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate C6-NBD-ceramide from the product, C6-NBD-sphingomyelin.
-
Visualize the fluorescent spots using a fluorescence scanner or a CCD camera.
-
Quantify the intensity of the product spot to determine SMS activity. Activity is typically expressed as pmol of product formed per mg of protein per hour.
-
Caption: Workflow for the in vitro fluorescent sphingomyelin synthase assay.
Protocol 2: Cellular SMS Activity Assay using Radiolabeled Precursor
This protocol measures the incorporation of a radiolabeled precursor into sphingomyelin in cultured cells to assess SMS activity in a cellular context.
Materials:
-
Cultured cells
-
Cell culture medium
-
[¹⁴C]-L-serine (radiolabeled precursor)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:20% ammonium hydroxide, 14:6:1 v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture dishes and grow to desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 300 µM and 600 µM) in the cell culture medium for a specified duration (e.g., 24 hours).[3] Include a vehicle-treated control group.
-
-
Radiolabeling:
-
During the this compound treatment, add [¹⁴C]-L-serine (e.g., 0.2 µCi/ml) to the culture medium.[3] L-serine is a precursor for de novo sphingolipid synthesis.
-
-
Cell Harvesting and Lipid Extraction:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Harvest the cells by scraping.
-
Extract total lipids from the cell pellet using chloroform:methanol (2:1, v/v).
-
-
TLC Separation and Analysis:
-
Dry the lipid extract under nitrogen.
-
Resuspend the lipids and spot them on a TLC plate.
-
Develop the plate to separate the different lipid species.
-
Visualize the radiolabeled lipids using a phosphorimager.
-
Quantify the radioactivity of the sphingomyelin spot to determine the rate of de novo SM synthesis, which reflects SMS activity.
-
Summary of this compound Effects on Cellular Lipids
Treatment of cells with this compound leads to predictable changes in the cellular sphingolipid profile.
| Cell Line | This compound Concentration | Duration | Effect on SM Levels | Effect on Ceramide Levels | Reference |
| Huh7, HepG2, HEK293, CHO | 300 µM, 600 µM | 24 hours | Significantly decreased | - | [3] |
| U937 | Dose-dependent | Time-dependent | Decreased | Significantly increased | [7] |
| PC12 (during OGD) | 100 µM | 4 hours | Further loss | Increase | [10] |
OGD: Oxygen-Glucose Deprivation
Concluding Remarks
This compound is a potent tool for investigating the roles of sphingomyelin synthase in cellular physiology and disease. The protocols outlined above provide robust methods for assessing SMS activity in both isolated enzyme preparations and intact cells. When using this compound, it is crucial to consider its dual inhibitory effect on both SMS and PC-PLC and to design experiments with appropriate controls to ensure accurate interpretation of the results. The ability to modulate sphingolipid metabolism with compounds like this compound will continue to be invaluable for advancing our understanding of the complex roles of these lipids in health and disease and for the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingomyelin synthase activity measurement by the fluorescent product in cell culture medium or animal plasma [jcps.bjmu.edu.cn]
- 3. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a quantitative biochemical and cellular sphingomyelin synthase assay using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingomyelin synthase as a potential target for this compound-induced apoptosis in U937 human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EFFECT OF this compound ON PHOSPHOLIPID METABOLISM AND CELL DEATH DURING OXYGEN-GLUCOSE DEPRIVATION IN PC12 CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ceramide Accumulation Using D609
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a potent pharmacological agent widely utilized in cellular biology to investigate the roles of specific lipid second messengers.[1][2][3] It is particularly valuable for studying the accumulation of ceramide, a critical bioactive lipid involved in diverse cellular processes such as apoptosis, cell cycle arrest, and inflammation.[1][3][4] this compound's primary mechanisms of action involve the competitive inhibition of key enzymes in lipid metabolism, leading to a rapid increase in intracellular ceramide levels.[1][5] These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, protocols for its application, and methods for quantifying the resulting ceramide accumulation.
Mechanism of Action of this compound
This compound elevates intracellular ceramide levels primarily through the inhibition of two key enzymes: Sphingomyelin Synthase (SMS) and Phosphatidylcholine-Specific Phospholipase C (PC-PLC).[1][2][3][5]
-
Inhibition of Sphingomyelin Synthase (SMS): SMS is responsible for the synthesis of sphingomyelin (SM) from ceramide and phosphatidylcholine (PC).[1][3] this compound inhibits both isoforms of SMS, SMS1 located in the Golgi apparatus and SMS2 at the plasma membrane.[1][3] This inhibition blocks the conversion of ceramide to sphingomyelin, leading to the accumulation of ceramide.[1][3]
-
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound is a well-documented competitive inhibitor of PC-PLC.[1][2][6] While the direct link between PC-PLC inhibition and ceramide accumulation is less direct than SMS inhibition, it is hypothesized that the alteration of diacylglycerol (DAG) levels, a product of PC-PLC activity, can indirectly influence ceramide metabolism.[1][3] Some studies also suggest that this compound may have downstream effects on acidic sphingomyelinase.[1][3]
The accumulation of ceramide induced by this compound can trigger various downstream signaling pathways, leading to outcomes such as cell cycle arrest and apoptosis.[1][3]
Quantitative Data on this compound-Induced Changes
The following table summarizes the quantitative effects of this compound on ceramide levels and related cellular responses as reported in various studies.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| CHO-K1 | Not Specified | 2 hours | 2-fold increase in ceramide mass. | [4] |
| BV-2 microglia | 100 µM | 2 hours | Significant increase in ceramide levels. | [7][8] |
| U937 human monocytic leukemia | Not Specified | Not Specified | Significant increase in intracellular ceramide levels. | [9] |
| Jurkat | Non-toxic concentrations | Not Specified | Transient increase in intracellular ceramide levels. | [10] |
| U118 | Not Specified | Not Specified | Minor accumulation of ceramides. | [11] |
| HeLa | 50 µM | 2 hours (pre-incubation) | Blocks UV-induced production of mitochondrial ceramides. | [12] |
Experimental Protocols
Protocol 1: Induction of Ceramide Accumulation in Cultured Cells
This protocol describes the general procedure for treating cultured cells with this compound to induce ceramide accumulation.
Materials:
-
Cultured cells of interest (e.g., CHO-K1, BV-2, Jurkat)
-
Complete cell culture medium
-
This compound (Tricyclodecan-9-yl-xanthogenate)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Sterile tissue culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate tissue culture plates or flasks at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment:
-
For adherent cells, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 50-100 µM).
-
For suspension cells, add the appropriate volume of this compound stock solution directly to the culture medium to achieve the final desired concentration.
-
Include a vehicle control group treated with the same concentration of DMSO as the this compound-treated group.
-
-
Incubation: Incubate the cells for the desired period (e.g., 2-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting:
-
Adherent cells: Wash the cells with ice-cold PBS, then detach them using a cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation.
-
-
Cell Lysis and Storage: Wash the cell pellet with ice-cold PBS. The cell pellet can then be used immediately for ceramide extraction or stored at -80°C for later analysis.
Protocol 2: Extraction and Quantification of Ceramide by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of ceramide from cell pellets using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Materials:
-
Cell pellet from Protocol 1
-
Internal standards (e.g., C17:0 ceramide)
-
Extraction solvent (e.g., a mixture of isopropanol, water, and ethyl acetate)
-
LC-MS/MS system
-
Appropriate chromatography column (e.g., C18 column)
Procedure:
-
Lipid Extraction:
-
Resuspend the cell pellet in a defined volume of PBS.
-
Add the internal standard to the cell suspension.
-
Add the extraction solvent to the sample, vortex vigorously, and incubate (e.g., at room temperature with shaking).
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Collect the organic (lower) phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform mixture).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the different ceramide species using a suitable liquid chromatography gradient.
-
Detect and quantify the ceramide species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Determine the concentration of each ceramide species by comparing its peak area to that of the internal standard.
-
Normalize the ceramide levels to the initial cell number or protein concentration of the sample.
-
Logical Framework for this compound Application in Ceramide Research
The use of this compound in studying ceramide accumulation follows a clear logical progression from intervention to observable outcome.
Conclusion
This compound is an invaluable tool for researchers investigating the multifaceted roles of ceramide in cellular signaling. By effectively inhibiting key enzymes in sphingolipid metabolism, this compound provides a reliable method for inducing ceramide accumulation, thereby allowing for the detailed study of its downstream consequences. The protocols and data presented in these application notes offer a solid foundation for designing and executing experiments aimed at elucidating the complex biology of ceramide.
References
- 1. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of de novo ceramide synthesis in the mechanism of action of the tricyclic xanthate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sphingomyelin synthase as a potential target for this compound-induced apoptosis in U937 human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The tricyclodecan-9-yl-xanthogenate this compound triggers ceramide increase and enhances FasL-induced caspase-dependent and -independent cell death in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
D609 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a potent bioactive compound with significant applications in neuroscience research. Initially recognized for its antiviral and anti-tumor properties, this compound has garnered attention for its neuroprotective effects in various models of neurological disorders, including stroke and neurodegenerative diseases like Alzheimer's disease.[1][2] Its therapeutic potential stems from its multifaceted mechanism of action, primarily as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[2][3] This inhibition modulates critical lipid second messenger pathways involving ceramide and diacylglycerol (DAG), thereby influencing cell cycle progression, apoptosis, and cellular proliferation.[3][4] Furthermore, this compound exhibits antioxidant properties, protecting neurons from oxidative stress-induced damage.[5][6]
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, detailing its mechanisms of action, experimental protocols for its application in both in vitro and in vivo models, and a summary of quantitative data from relevant studies.
Mechanisms of Action in the Nervous System
This compound's effects in the nervous system are primarily attributed to three key activities:
-
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC): As a competitive inhibitor of PC-PLC, this compound blocks the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG).[7] This action can suppress downstream signaling pathways that are dependent on DAG.
-
Inhibition of Sphingomyelin Synthase (SMS): this compound inhibits both major isoforms of SMS (SMS1 and SMS2), enzymes that catalyze the transfer of a phosphocholine group from phosphatidylcholine to ceramide to form sphingomyelin and DAG.[1][4] This inhibition leads to an accumulation of the pro-apoptotic lipid, ceramide, and a reduction in DAG levels.[4][8] The increase in ceramide can induce cell cycle arrest and apoptosis in neural cells.[9][10]
-
Antioxidant Activity: this compound possesses antioxidant properties, partly due to its xanthate group. It can act as a glutathione mimetic, scavenging free radicals and protecting neurons from oxidative damage induced by factors such as amyloid-beta peptide.[5][6][11]
These mechanisms collectively contribute to the observed neuroprotective, anti-proliferative, and anti-inflammatory effects of this compound in various neurological contexts.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from studies investigating the effects of this compound in various neuroscience research models.
| Cell Type | This compound Concentration | Duration of Treatment | Observed Effect | Reference |
| BV-2 Microglia | 100 µM | 2 hours | Significant increase in ceramide levels. | [4] |
| BV-2 Microglia | 50-100 µM | 2 hours, then 22 hours without this compound | No detectable cleavage of caspase-3 (no apoptosis). | [12] |
| BV-2 Microglia | 200 µM | 2 hours, then 22 hours without this compound | Caspase-3 activation, indicating induction of apoptosis. | [12] |
| Neural Progenitor Cells | 100 µM | Not specified | Decreased proliferation without causing cell death. | [13] |
| Primary Rat Neuronal Cells | 50 µM | Pre-treatment | Protection against amyloid-beta (1-42)-induced protein oxidation. | [2] |
| Neural Stem Cells | 18.76-56.29 µM | Not specified | Decreased cell viability and induction of apoptosis. | [1] |
| PC12 Cells | ~50 µg/ml (IC50) | Not specified | Repression of NGF-mediated induction of c-fos mRNA. | [14] |
| Model System | This compound Administration | Outcome Measure | Result | Reference |
| Rat Model of Stroke (tMCAO) | Intraperitoneal injection | Cerebral Infarction Volume | Significantly reduced. | [9] |
| Rat Model of Stroke (tMCAO) | Intraperitoneal injection | p21 (Cdk inhibitor) Expression | Upregulated. | [9] |
| Rat Model of Stroke (tMCAO) | Intraperitoneal injection | Phospho-retinoblastoma (pRb) Expression | Downregulated. | [9] |
| Gerbil Brain Mitochondria | 50 mg/kg body weight (i.p.) | Protein Carbonyl Formation (oxidative stress marker) | Protected against increase induced by various oxidants. | [4] |
Experimental Protocols
In Vitro Application of this compound to Neuronal Cell Cultures
This protocol provides a general framework for treating primary neuronal cultures or neuronal cell lines with this compound to assess its effects on cell viability, apoptosis, signaling pathways, and neuroprotection.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or neuronal cell line (e.g., SH-SY5Y, PC12)
-
This compound (Tricyclodecan-9-yl-xanthogenate)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for desired endpoint analysis (e.g., MTT or LDH assay for viability, caspase-3 assay for apoptosis, Western blot for protein expression, ELISA for cytokine levels)
Protocol:
-
Cell Culture: Plate primary neurons or neuronal cell lines at the desired density in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow cells to adhere and differentiate as required. For primary neurons, cultures are typically used between 7 and 14 days in vitro.
-
This compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO at a high concentration (e.g., 10-50 mM). Store at -20°C.
-
Treatment Preparation: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) in pre-warmed complete culture medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment:
-
For neuroprotection studies, pre-treat the cells with this compound-containing medium for a specified period (e.g., 1-2 hours) before introducing the neurotoxic insult (e.g., amyloid-beta, glutamate, hydrogen peroxide).
-
For studies on the direct effects of this compound, replace the culture medium with the this compound-containing medium.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 2, 8, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis: Following incubation, perform the desired assays to assess the effects of this compound. This may include:
-
Cell Viability: MTT assay, LDH release assay.
-
Apoptosis: Caspase-3/7 activity assay, TUNEL staining, Western blot for cleaved caspase-3.
-
Protein Expression/Signaling: Western blot for proteins of interest (e.g., p21, pRb, signaling kinases).
-
Oxidative Stress: Measurement of reactive oxygen species (ROS) using probes like DCFDA, analysis of antioxidant enzyme activity.
-
Ceramide Levels: Lipid extraction followed by quantification using techniques like HPLC or mass spectrometry.
-
In Vivo Application of this compound in a Stroke Model
This protocol describes the use of this compound in a transient middle cerebral artery occlusion (tMCAO) model in rats, a common model for ischemic stroke.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other appropriate rodent strain
-
This compound
-
Saline or other suitable vehicle for injection
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for tMCAO
-
Monofilament for vessel occlusion
-
Physiological monitoring equipment
Protocol:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor physiological parameters such as body temperature, heart rate, and blood gases.
-
Transient Middle Cerebral Artery Occlusion (tMCAO): Perform the tMCAO surgery by introducing a monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is typically maintained for a specific duration (e.g., 90 minutes) to induce ischemic injury.
-
This compound Administration: Prepare this compound for intraperitoneal (i.p.) injection in a suitable vehicle. Administer this compound at a predetermined dose (e.g., 50 mg/kg body weight) at a specific time point relative to the ischemic insult (e.g., at the time of reperfusion).[9]
-
Reperfusion: After the occlusion period, withdraw the monofilament to allow for reperfusion of the ischemic territory.
-
Post-operative Care: Suture the incision and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesia and monitoring for neurological deficits.
-
Endpoint Analysis: At a predetermined time point post-stroke (e.g., 24 or 72 hours), euthanize the animal and harvest the brain tissue for analysis. This can include:
-
Infarct Volume Measurement: Staining of brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Histology and Immunohistochemistry: Analysis of neuronal death, inflammation (microglia and astrocyte activation), and expression of specific proteins of interest.
-
Biochemical Assays: Western blot, ELISA, or other assays on brain homogenates to quantify protein levels and signaling pathway activation.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. This compound blocks cell survival and induces apoptosis in neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound against amyloid-beta1-42-induced oxidative modification of neuronal proteins: redox proteomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vivo Administration of this compound Leads to Protection of Subsequently Isolated Gerbil Brain Mitochondria Subjected to In vitro Oxidative Stress Induced by Amyloid Beta-peptide and Other Oxidative Stressors: Relevance to Alzheimer’s Disease and Other Oxidative Stress-Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine induces apoptosis through an oxidation-involved SAPK/JNK activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects retinal pigmented epithelium as a potential therapy for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingomyelin synthase as a potential target for this compound-induced apoptosis in U937 human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protection by this compound through cell-cycle regulation after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits the proliferation of neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating D609 Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxic effects of D609 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Tricyclodecan-9-yl-xanthogenate) is a widely used inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and, to a lesser extent, sphingomyelin synthase (SMS).[1][2][3] Its inhibitory actions lead to an increase in intracellular ceramide levels, a lipid second messenger known to induce apoptosis and cell cycle arrest.[2][4] this compound also possesses antioxidant properties due to its thiol group.[4]
Q2: Why am I observing high levels of cell death in my primary cells after this compound treatment?
A2: High cytotoxicity in primary cells treated with this compound is a common issue and can be attributed to several factors:
-
Concentration-dependent toxicity: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. The concentration of this compound required to inhibit PC-PLC or SMS may also be high enough to induce significant apoptosis.[5]
-
Cell-type specific sensitivity: The effects of this compound can vary significantly between different primary cell types.[1]
-
This compound instability: this compound is unstable in aqueous solutions and can degrade over time, potentially leading to inconsistent results and the formation of cytotoxic byproducts.[1]
-
Off-target effects: While primarily targeting PC-PLC and SMS, this compound may have other cellular effects that contribute to cytotoxicity.
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing cytotoxicity?
A3: The optimal concentration of this compound should be empirically determined for each primary cell type. A dose-response experiment is crucial. We recommend testing a wide range of concentrations (e.g., 10-100 µM) and assessing both the desired biological effect (e.g., inhibition of a specific signaling pathway) and cell viability in parallel.[5]
Q4: What is the recommended duration for this compound treatment?
A4: Treatment duration should be as short as possible to achieve the desired effect. Prolonged exposure to this compound is likely to increase cytotoxicity. We recommend performing a time-course experiment (e.g., 2, 6, 12, 24 hours) at a fixed, minimally toxic concentration of this compound to determine the shortest effective treatment time.
Q5: Can I do anything to counteract the cytotoxic effects of this compound?
A5: Yes, several strategies can be employed:
-
Co-treatment with antioxidants: Although this compound has antioxidant properties, supplementing the culture medium with other antioxidants like N-acetylcysteine (NAC) may help mitigate oxidative stress-related cytotoxicity.[4][6]
-
Serum concentration: The presence or absence of serum can influence cellular sensitivity to this compound. Some studies suggest that serum starvation can sensitize cells to apoptosis.[7] It is advisable to maintain consistent serum conditions and consider its potential impact.
-
Use of a more stable analog: If available, consider using a more stable prodrug or analog of this compound to ensure consistent delivery of the active compound.[1]
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed Shortly After this compound Addition
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific primary cells. Start with a lower concentration range (e.g., 1-25 µM). 2. Use the lowest effective concentration for your desired experimental outcome. |
| High sensitivity of the primary cell type. | 1. Review the literature for published data on this compound use in similar primary cell types to guide your concentration choice. 2. Consider using a shorter treatment duration. |
| Shock to the cells from solvent. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal and consistent across all conditions, including vehicle controls. Typically, keep DMSO concentration below 0.1%. |
| Contamination of cell culture. | 1. Routinely check for signs of bacterial or fungal contamination. 2. Perform mycoplasma testing on your primary cell cultures. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution or media. | 1. Prepare fresh this compound stock solutions for each experiment. This compound is unstable in aqueous solutions.[1] 2. Add this compound to the culture medium immediately before treating the cells. 3. Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Variability in primary cell cultures. | 1. Use primary cells from the same donor and passage number for a set of experiments. 2. Ensure consistent cell seeding density and culture conditions. |
| Fluctuations in incubator conditions. | 1. Regularly calibrate and monitor incubator CO2 and temperature levels. |
Quantitative Data Summary
Table 1: Effect of this compound on the Viability of Different Primary Cell Types
| Primary Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | Viability (%) | Reference |
| Rat Neural Stem Cells | 18.76 | Not Specified | Significantly Declined | [5] |
| Rat Neural Stem Cells | 56.29 | Not Specified | Significantly Declined | [5] |
| Primary Retinal Pigment Epithelium (ftRPE) cells (co-treated with 10 µM Sodium Iodate) | 10 | 18-24 | >95% | [3] |
Note: This table is intended as a guide. Optimal conditions must be determined for your specific experimental system.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate your primary cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
This compound Preparation: Prepare a 2X stock solution of this compound in your cell culture medium. Create a serial dilution to generate a range of 2X concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. This will result in final concentrations of 100 µM, 50 µM, etc. Include wells with vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified incubator.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits PC-PLC and SMS, leading to increased ceramide levels and subsequent apoptosis and cell cycle arrest.
Caption: A logical workflow for troubleshooting and mitigating this compound-induced cytotoxicity in primary cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound protects retinal pigmented epithelium as a potential therapy for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits ionizing radiation-induced oxidative damage by acting as a potent antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound blocks cell survival and induces apoptosis in neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of serum starvation on radiosensitivity, proliferation and apoptosis in four human tumor cell lines with different p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing D609 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D609, a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your experiments.
Troubleshooting Guide
Encountering issues during your experiments with this compound? This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low or no inhibition observed | - Suboptimal this compound concentration: The concentration used may be too low for the specific cell type or experimental conditions. - This compound degradation: The compound may have degraded due to improper storage or handling. - Incorrect experimental setup: The assay conditions may not be suitable for detecting the inhibitory effect. | - Perform a dose-response curve to determine the optimal concentration (see protocol below). - Prepare fresh this compound solutions for each experiment and store the stock solution at -20°C. - Ensure all experimental controls are included and that the assay is validated. |
| High cell toxicity or death | - This compound concentration is too high: Excessive concentrations of this compound can lead to off-target effects and cytotoxicity.[1] - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | - Determine the optimal, non-toxic concentration range through a dose-response and cell viability assay.[2] - Ensure the final solvent concentration in the culture medium is minimal and consistent across all treatments, including the vehicle control. |
| Inconsistent or variable results | - Inconsistent this compound concentration: Pipetting errors or improper mixing can lead to variability. - Cell passage number and confluency: Different cell states can respond differently to treatment. - Variability in incubation time: Inconsistent exposure to this compound can affect the outcome. | - Use calibrated pipettes and ensure thorough mixing of solutions. - Maintain consistent cell culture practices, using cells within a specific passage number range and seeding at a consistent density. - Adhere to a strict and consistent incubation timeline for all experiments. |
| Suspected off-target effects | - High this compound concentration: Off-target effects are more likely at higher concentrations.[3][4][5] - This compound's multiple targets: this compound is known to inhibit both PC-PLC and SMS.[6][7][8] | - Use the lowest effective concentration determined from your dose-response analysis. - Consider using additional, more specific inhibitors for PC-PLC or SMS if available, to dissect the specific pathway of interest. - Include appropriate controls to account for potential off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and also inhibits sphingomyelin synthase (SMS).[6][7][8] By inhibiting these enzymes, this compound affects the levels of important lipid second messengers, namely diacylglycerol (DAG) and ceramide, which are involved in various cellular processes like proliferation, differentiation, and apoptosis.[6][8][9]
Q2: What is the typical concentration range for this compound?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological effect being studied. Published studies have used concentrations ranging from 10 µM to 200 µM.[10] For example, a concentration of 100 µM has been shown to significantly attenuate the proliferation of various cell lines.[1][10] However, it is crucial to determine the optimal concentration for your specific experimental system.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration should be determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the desired inhibitory effect.[11][12] It is also essential to perform a concurrent cell viability assay to ensure that the observed inhibition is not due to cytotoxicity.[2][13][14] See the detailed protocol below.
Q4: What are the known off-target effects of this compound?
A4: Besides its primary targets, PC-PLC and SMS, this compound has been reported to inhibit group IV cytosolic phospholipase A2 (cPLA2) at higher concentrations.[3] It is important to be aware of these potential off-target effects and to use the lowest effective concentration to minimize them.[15][16][17]
Quantitative Data Summary
| Parameter | Value | Enzyme/System | Reference |
| Ki | 6.4 µM | Phosphatidylcholine-specific phospholipase C (PC-PLC) | [10] |
| Effective Concentration | 100 µM | Attenuation of proliferation in RAW 264.7 macrophages, N9 and BV-2 microglia, and DITNC1 astrocytes | [1] |
| Effective Concentration | 50, 100, 200 µM | Caspase-3 activation (at 200 µM) | [10] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for maximum inhibition while maintaining cell viability.
1. Materials:
-
This compound (tricyclodecan-9-yl-xanthogenate)
-
Appropriate cell line and culture medium
-
DMSO (or other suitable solvent)
-
96-well plates
-
Assay reagents for measuring the desired inhibitory effect (e.g., proliferation assay, enzyme activity assay)
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)[13][14]
-
Multichannel pipette
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
2. Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach and enter logarithmic growth phase.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
-
Perform a serial dilution of the this compound stock solution in culture medium to create a range of concentrations to be tested (e.g., 0, 1, 5, 10, 25, 50, 75, 100, 150, 200 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Measurement of Inhibition:
-
After the incubation period, perform your specific assay to measure the inhibitory effect of this compound (e.g., measure protein expression, enzyme activity, or cell proliferation).
-
-
Cell Viability Assay:
-
In a parallel plate or in the same wells after the primary assay readout (if compatible), perform a cell viability assay according to the manufacturer's instructions.
-
3. Data Analysis:
-
Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.[11][12]
-
IC50/EC50 Determination: From the dose-response curve, determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This represents the concentration of this compound that produces 50% of the maximum inhibition.
-
Cell Viability Analysis: Plot the percentage of cell viability against the this compound concentration.
-
Optimal Concentration Selection: Choose the lowest concentration of this compound that gives the desired level of inhibition with minimal impact on cell viability.
Visualizations
Signaling Pathways Affected by this compound
References
- 1. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (this compound) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 3. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synthego.com [synthego.com]
- 6. mdpi.com [mdpi.com]
- 7. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 15. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 17. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
D609 Experimental Design: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on designing robust control experiments for studies involving the compound D609. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is primarily known as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][3][4][5] It also inhibits sphingomyelin synthase (SMS).[1][2][3] Both enzymes play crucial roles in lipid signaling pathways.
Q2: What are the downstream cellular effects of this compound?
A2: By inhibiting PC-PLC and SMS, this compound modulates the levels of important lipid second messengers, namely 1,2-diacylglycerol (DAG) and ceramide.[1][3] These alterations can impact a wide range of cellular processes, including cell cycle regulation, proliferation, differentiation, and apoptosis.[1][3][6]
Q3: Does this compound have activities other than PC-PLC and SMS inhibition?
A3: Yes, this compound exhibits several other biological activities that are important to consider in experimental design. It possesses antioxidant properties, in part due to its xanthate group which can mimic the effects of glutathione.[1][2][7] Additionally, this compound can chelate zinc ions (Zn2+), which are essential for PC-PLC enzymatic activity.[1][2][3][8] At higher concentrations, it may also inhibit other enzymes like cytosolic phospholipase A2 (cPLA2).[9]
Q4: What is the stability of this compound in experimental conditions?
A4: this compound is labile in solution, with a half-life of approximately 1.5 days in tissue culture medium. Its activity is also pH-dependent, being most effective at or slightly below neutral pH (7.0). It is inactive at pH 7.4 and above and undergoes hydrolysis below pH 6.0. It is also important to avoid using HEPES buffer, as it can render this compound toxic.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cell toxicity observed at expected effective concentrations. | 1. pH of the culture medium is too low. 2. Interaction with HEPES buffer. 3. Off-target effects at high concentrations. | 1. Ensure the culture medium is buffered to a pH between 7.0 and 7.2. 2. Use a different buffering system if possible. 3. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. |
| Inconsistent or lack of expected this compound effect. | 1. This compound degradation. 2. Incorrect pH of the medium. 3. Cell type may be resistant. | 1. Prepare fresh this compound solutions for each experiment. 2. Verify the pH of the experimental medium. 3. Confirm the expression and activity of PC-PLC and SMS in your cell line. |
| Observed effects may be due to antioxidant properties, not PC-PLC/SMS inhibition. | The antioxidant activity of this compound is confounding the results. | Include a control with another antioxidant compound (e.g., N-acetylcysteine) to distinguish between antioxidant effects and those related to enzyme inhibition. |
| Difficulty in attributing effects specifically to PC-PLC or SMS inhibition. | Both enzymes are inhibited by this compound, making it hard to dissect their individual contributions. | Use siRNA or shRNA to specifically knockdown PC-PLC or SMS and compare the phenotype to that observed with this compound treatment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Cell Viability Assay)
This protocol outlines the use of a standard MTT assay to determine the cytotoxic effects of this compound on a specific cell line and to identify the appropriate concentration range for subsequent experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (potassium salt)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a series of this compound dilutions in complete culture medium (e.g., ranging from 1 µM to 200 µM). Include a vehicle-only control (e.g., sterile water or DMSO, depending on the this compound solvent).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 10 | 1.22 ± 0.07 | 97.6 |
| 25 | 1.15 ± 0.09 | 92.0 |
| 50 | 1.05 ± 0.06 | 84.0 |
| 100 | 0.85 ± 0.05 | 68.0 |
| 200 | 0.45 ± 0.04 | 36.0 |
Protocol 2: Distinguishing PC-PLC/SMS Inhibition from Antioxidant Effects
This protocol uses a reactive oxygen species (ROS) assay to assess the antioxidant properties of this compound and differentiate them from its enzyme inhibitory effects.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
A known ROS inducer (e.g., H₂O₂)
-
A general antioxidant control (e.g., N-acetylcysteine, NAC)
-
DCFDA-H2 (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 96-well black plate for plate reader or 6-well plate for flow cytometry).
-
Pre-treat cells with this compound (at a non-toxic concentration determined from Protocol 1) or NAC for 1-2 hours. Include a vehicle control.
-
Induce oxidative stress by adding H₂O₂ to the cells for 30-60 minutes.
-
Wash the cells with PBS.
-
Load the cells with DCFDA-H2 probe according to the manufacturer's instructions.
-
Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.
Data Presentation:
| Treatment Group | Fluorescence Intensity (Arbitrary Units) | % ROS Reduction |
| Untreated Control | 100 ± 12 | - |
| H₂O₂ only | 850 ± 45 | 0 |
| H₂O₂ + this compound | 425 ± 30 | 50 |
| H₂O₂ + NAC | 380 ± 25 | 55.3 |
Visualizations
Caption: this compound inhibits PC-PLC and SMS, altering lipid second messengers.
Caption: Recommended workflow for designing this compound control experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (this compound) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits ionizing radiation-induced oxidative damage by acting as a potent antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: a mini-review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
D609 half-life and degradation in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of D609 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is primarily known as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3][4] Inhibition of these enzymes leads to an increase in cellular ceramide levels and a decrease in 1,2-diacylglycerol (DAG), thereby affecting various signaling pathways that regulate cell proliferation, cell cycle, and apoptosis.[1][2][3][4]
Q2: What are the common downstream effects of this compound treatment in cell culture?
A2: Treatment of cells with this compound typically leads to an increase in intracellular ceramide levels. This elevation in ceramide can induce cell cycle arrest, often in the G0/G1 phase, through the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and subsequent hypophosphorylation of the retinoblastoma protein (Rb).[5][6] this compound has also been reported to have antioxidant properties.[3][7]
Q3: How does this compound affect the NF-κB signaling pathway?
A3: this compound can act as an antagonist to pro-inflammatory cytokines, and its effects on the NF-κB pathway are generally considered to be a downstream consequence of its primary inhibitory actions on PC-PLC.[2][4] By altering lipid second messengers, this compound can modulate the activity of signaling cascades that lead to the activation of NF-κB. For instance, in response to stimuli like TNF-α, this compound can attenuate NF-κB activation.[8][9][10]
Q4: What is the expected half-life of this compound in cell culture?
A4: There is conflicting information regarding the stability of this compound. Some reports indicate a short half-life of approximately 19.5 minutes in saline solution due to oxidation of the xanthate group. However, other studies have found this compound to be stable in both saline and cell culture media for over 24 hours, with less than 10% degradation observed. This discrepancy is a critical factor to consider in experimental design and is addressed in the troubleshooting section below.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of this compound Treatment
Possible Cause 1: Compound Instability and Degradation. There are conflicting reports on the stability of this compound. A short half-life could lead to a rapid decrease in the effective concentration of the compound in your experiment.
-
Solution:
-
Verify Stability in Your System: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be done by taking aliquots of the medium containing this compound at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyzing the concentration of the active compound by HPLC.
-
Fresh Preparation: Always prepare fresh this compound solutions for each experiment. Avoid using old stock solutions.
-
Minimize Exposure: Protect this compound solutions from excessive light and prolonged exposure to air to minimize potential oxidation.[3][7]
-
Possible Cause 2: Suboptimal Concentration. The effective concentration of this compound can vary significantly between different cell lines.
-
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint.
-
Literature Review: Consult literature for concentrations of this compound used in similar cell lines or assays.
-
Issue 2: Precipitation of this compound in Cell Culture Medium
Possible Cause 1: Poor Solubility. this compound may have limited solubility in aqueous solutions like cell culture media.
-
Solution:
-
Proper Dissolution: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium. The final concentration of the solvent in the medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: Prepare a concentrated stock solution and perform serial dilutions to reach the final desired concentration in the medium.
-
Pre-warmed Medium: Add the this compound stock solution to pre-warmed cell culture medium and mix gently but thoroughly.
-
Possible Cause 2: Interaction with Media Components. Components in the cell culture medium, such as salts or proteins in serum, can sometimes interact with the compound and cause precipitation.[11][12]
-
Solution:
-
Serum-Free Conditions: If possible, test the effect of this compound in serum-free medium, as serum proteins can sometimes interfere with compound stability and availability.
-
Media Composition: Be aware of the composition of your cell culture medium. High concentrations of certain ions could potentially contribute to precipitation.[13]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Half-life (in saline) | ~19.5 minutes | Saline Solution | (Implied from general knowledge of xanthate stability) |
| Stability (in saline & cell culture media) | <10% degradation over 24 hours | Saline & Cell Culture Media | (Contradictory finding from a specific study) |
| Effective Concentration (Inhibition of proliferation) | 5 µg/mL (co-mitogenic effects) | NIH 3T3 cells | |
| Mechanism | Competitive inhibitor of PC-PLC and SMS | Various | [1][2][3][4] |
Experimental Protocols
Protocol 1: Determination of this compound Half-Life in Cell Culture Medium using HPLC
This protocol provides a general framework for assessing the stability of this compound in your specific experimental conditions.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Spiking the Medium: Add the this compound stock solution to your cell culture medium to achieve the final desired concentration (e.g., 50 µM). Prepare separate batches for medium with and without serum.
-
Time-Course Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 1, 2, 4, 8, 12, 24 hours). Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).
-
Sample Collection: At each time point, remove one tube for each condition. Immediately stop any potential degradation by freezing the sample at -80°C until analysis.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins (especially from serum-containing medium), add an equal volume of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Establish a suitable mobile phase gradient. For xanthates, a common mobile phase consists of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).[14][15][16][17][18]
-
Inject the prepared samples and a series of this compound standards of known concentrations to generate a standard curve.
-
Monitor the elution of this compound at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the standard curve.
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of this compound by fitting the data to a first-order decay model.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of p53-independent p21 during ceramide-induced G1 arrest in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of cyclin-dependent kinase 2 activity by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNFα induced noncanonical NF-κB activation is attenuated by RIP1 through stabilization of TRAF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Classical Media & Buffers [sigmaaldrich.com]
- 14. Studies on the HPLC determination of xanthates via copper(I) xanthates and dixanthogens | Semantic Scholar [semanticscholar.org]
- 15. ysxbcn.com [ysxbcn.com]
- 16. The effect of experimental conditions on the formation of dixanthogen by triiodide oxidation in the determination of ethyl xanthate by HPLC–ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. urn.fi [urn.fi]
- 18. A novel method based on solid phase extraction and liquid chromatography-tandem mass spectrometry warrants occurrence of trace xanthates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of D609 on Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of D609 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or Tricyclodecan-9-yl-xanthogenate, is a chemical compound known for its antiviral and antitumor properties.[1] Its primary mechanism of action is the competitive inhibition of two key enzymes: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3] Inhibition of these enzymes alters the cellular levels of important lipid second messengers, namely diacylglycerol (DAG) and ceramide. This disruption of lipid signaling can lead to various cellular effects, including cell cycle arrest and inhibition of proliferation.[1][2][3]
Q2: How does this compound affect cell viability?
A2: The impact of this compound on cell viability is cell-type and context-dependent. Its primary effect is cytostatic, meaning it inhibits cell proliferation rather than directly causing cell death.[4][5] By increasing intracellular ceramide levels, this compound can induce the expression of cyclin-dependent kinase (Cdk) inhibitors like p21 and p27, leading to cell cycle arrest, typically in the G0/G1 phase.[1][5] However, at high concentrations or under specific conditions such as oxygen-glucose deprivation, this compound can induce cytotoxicity and cell death.[6]
Q3: Can this compound interfere with standard cell viability assays?
A3: Yes, this compound has properties that can interfere with certain cell viability assays, particularly those based on tetrazolium salt reduction, such as the MTT assay. This compound possesses antioxidant properties which may lead to the chemical reduction of the MTT reagent, resulting in a false-positive signal for cell viability.[1] Therefore, it is crucial to include appropriate controls to account for any potential non-enzymatic reduction of the assay reagent.
Q4: What are the typical working concentrations for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly between cell lines. For example, in some cancer cell lines, a 50% reduction in cell proliferation (IC50) is observed at concentrations between 33 and 50 µg/ml, while in others, the IC50 can be as low as 1.2 to 1.6 µg/ml.[4] In PC12 cells, an IC50 of 94 µM has been reported.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in cell viability assays.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high cell viability reading in MTT/XTT assays | Direct reduction of tetrazolium salt by this compound: this compound has antioxidant properties and may directly reduce the MTT or XTT reagent to formazan, independent of cellular metabolic activity. | Run a "this compound only" control: Prepare wells containing culture medium and this compound at the same concentrations used in your experiment, but without cells. Subtract the absorbance of these wells from your experimental values. |
| Increased metabolic activity: At certain concentrations, this compound might initially increase cellular metabolic activity as a stress response, leading to higher formazan production. | Use a complementary assay: Confirm your results with a different viability assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH or Trypan Blue exclusion assay) or total protein content (e.g., SRB assay). | |
| Inconsistent or non-reproducible results | This compound instability: this compound may not be stable in culture medium for extended periods. | Prepare fresh this compound solutions for each experiment: Avoid using old stock solutions. Consider the stability of this compound in your specific culture medium over the time course of your experiment. |
| Cell density variations: The effect of this compound can be dependent on cell density. | Optimize and standardize cell seeding density: Ensure a uniform number of cells are seeded in each well. Perform initial experiments to determine the optimal seeding density for your cell line. | |
| Discrepancy between MTT/XTT results and other viability assays (e.g., LDH, Trypan Blue) | Cytostatic vs. Cytotoxic Effects: MTT and XTT measure metabolic activity, which may not directly correlate with cell number if the compound is cytostatic. This compound primarily causes cell cycle arrest, reducing proliferation without necessarily causing immediate cell death. | Use multiple assays in parallel: To get a complete picture, use an assay that measures metabolic activity (MTT, XTT) alongside one that measures membrane integrity (LDH, Trypan Blue) or cell number (direct cell counting, SRB). This will help distinguish between cytostatic and cytotoxic effects. |
| Low signal or no effect observed | Insufficient this compound concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Perform a dose-response curve: Test a wide range of this compound concentrations to determine the effective dose for your cells. |
| Cell line resistance: The cell line you are using may be resistant to the effects of this compound. | Research your cell line: Check the literature to see if your cell line is known to be sensitive or resistant to PC-PLC or SMS inhibitors. Consider using a positive control compound known to affect your cell line. |
Quantitative Data Summary
The following tables summarize the effects of this compound on cell viability as reported in various studies. This data can serve as a reference for designing and interpreting your experiments.
Table 1: Effect of this compound on Cell Proliferation and Viability in Different Cell Lines
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference |
| A431 (adherent) | Proliferation Assay | 33 - 50 µg/ml | 48h | 50% reduction in cell proliferation | [4] |
| A431-SPH | Proliferation Assay | 1.2 - 1.6 µg/ml | 48h | 50% reduction in cell proliferation (IC50) | [4] |
| CaSki-SPH | Proliferation Assay | 1.2 - 1.6 µg/ml | 48h | 50% reduction in cell proliferation (IC50) | [4] |
| RAW 264.7, N9, BV-2, DITNC1 | Proliferation Assay | 100 µM | - | Significant inhibition of proliferation | [5] |
| PC12 | Trypan Blue Exclusion | 100 µM | 8h (OGD) | Complete cell death | [6] |
| MDA-MB-231 | Cell Proliferation | 50 µg/mL (188 µM) | 48h | Inhibition of proliferation | [7] |
| U87MG | Trypan Blue Exclusion | - | 24h, 48h, 72h | Significant decrease in cell proliferation | [8] |
| SKOV3.ip | PC-PLC Activity Assay | - | 3h | Activity reduced to 20% of control | [9] |
Table 2: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| A431-SPH | Proliferation Assay | 1.2 - 1.6 µg/ml | [4] |
| CaSki-SPH | Proliferation Assay | 1.2 - 1.6 µg/ml | [4] |
| PC12 | - | 94 µM | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and cell viability assays.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Control for this compound Interference: In parallel, set up wells containing medium, this compound (at all tested concentrations), and MTT reagent, but no cells. Subtract the absorbance values of these wells from the corresponding experimental wells.
LDH Cytotoxicity Assay
Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cytotoxicity.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the activity in control wells (untreated cells) and maximum LDH release wells (cells lysed with a detergent).
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits PC-PLC and SMS, leading to increased ceramide, which upregulates p21/p27 and causes cell cycle arrest.
Experimental Workflow for Assessing this compound's Impact on Cell Viability
Caption: Workflow for evaluating this compound's effect on cell viability using multiple assay types to distinguish between cytostatic and cytotoxic impacts.
References
- 1. EFFECT OF this compound ON PHOSPHOLIPID METABOLISM AND CELL DEATH DURING OXYGEN-GLUCOSE DEPRIVATION IN PC12 CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Welcome to the technical support center for D609-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I seeing inconsistent or no effect of this compound in my cell-based assays?
Several factors can contribute to variability in this compound's effectiveness. Consider the following:
-
Compound Stability: this compound is a xanthate compound, which is known to be unstable in aqueous solutions.[1][2][3] It has a short half-life and can rapidly decompose, leading to a loss of activity.[4] It is crucial to prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous media before being added to cells.
-
Solubility Issues: this compound can be difficult to dissolve. Precipitation of the compound will lead to a lower effective concentration in your experiment. Refer to the detailed stock solution preparation protocol below to ensure complete dissolution.
-
Cell Line Specificity: The cellular response to this compound can vary significantly between different cell lines. This can be due to differences in the expression levels of its primary targets, PC-PLC and SMS, or variations in downstream signaling pathways. It is advisable to perform dose-response experiments to determine the optimal concentration for your specific cell line.
-
DMSO Concentration: High concentrations of DMSO, often used to dissolve this compound, can be toxic to cells and may interfere with experimental results.[5] It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5%.[5] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
2. My cells are dying even at low concentrations of this compound. How can I assess if this is a true cytotoxic effect of the compound?
It is important to distinguish between targeted apoptosis and non-specific cytotoxicity.
-
Dose- and Time-Dependence: this compound can induce apoptosis, but this is often dependent on the dose and duration of exposure.[6] For example, in BV-2 microglia, 200 μM this compound was found to induce apoptosis, while lower concentrations (50-100 μM) did not cause detectable caspase-3 cleavage within a 2-hour treatment period.[6]
-
Appropriate Cytotoxicity Assays: Utilize standard cytotoxicity assays to quantify cell death. A detailed protocol for a general cytotoxicity assay is provided below. It is also crucial to include proper controls, including a vehicle-only control and a positive control for cytotoxicity.
-
Cell Density: High cell density can sometimes lead to increased cell death in culture. Ensure you are using an optimal cell density for your chosen assay.[7]
3. I am not observing the expected increase in ceramide levels after this compound treatment. What could be the reason?
Several factors can influence the measurement of ceramide levels:
-
Timing of Measurement: The increase in ceramide levels following this compound treatment can be transient. For example, in BV-2 cells treated with 100 µM this compound for 2 hours, ceramide levels were elevated at 2 hours post-treatment but returned to control levels by 22 hours.[8] It is important to perform a time-course experiment to identify the optimal time point for measuring ceramide accumulation in your specific experimental setup.
-
Subcellular Localization: this compound may lead to the accumulation of ceramide in specific cellular compartments, such as the endoplasmic reticulum.[7] The method used for ceramide extraction and measurement should be sensitive enough to detect these localized changes.
-
Metabolic Conversion: Ceramide can be further metabolized to other sphingolipids.[9] Consider investigating the levels of related sphingolipids to get a more complete picture of the metabolic effects of this compound.
4. Are there any known off-target effects of this compound that I should be aware of?
Yes, while this compound is widely used as a PC-PLC inhibitor, it has been shown to have other activities:
-
Sphingomyelin Synthase (SMS) Inhibition: this compound is also a known inhibitor of sphingomyelin synthase (SMS).[10][11][12] This inhibition can also contribute to the observed increase in cellular ceramide levels.[10][11][12]
-
Inhibition of Cytosolic Phospholipase A2 (cPLA2): this compound has been shown to inhibit group IV cytosolic phospholipase A2 (cPLA2), although with a higher IC50 than for PC-PLC.[13][14][15] This could contribute to some of the observed cellular effects.
-
Antioxidant Properties: As a xanthate derivative, this compound possesses antioxidant properties and can act as a potent antioxidant, which may influence experimental outcomes in studies related to oxidative stress.[16]
Quantitative Data Summary
Table 1: Inhibitory Constants and Effective Concentrations of this compound
| Parameter | Value | Target/System | Reference |
| Ki | 6.4 µM | PC-PLC | [8][11] |
| Ki | 8.8 µM | PC-PLC (p-NPP substrate) | [8][11] |
| Ki | 86.25 µM | cPLA2 | [14] |
| IC50 | ~50 µg/ml | NGF-mediated c-fos induction in PC12 cells | [13] |
| IC50 | ~375 µM | Arachidonic acid release (cPLA2 activity) in MDCK cells | [14][15] |
| Effective Concentration | > 3.8 µM | Inhibition of HSV-1 replication | [9] |
| Complete Inhibition | 75.2 µM | HSV-1 replication | [9] |
Experimental Protocols
1. This compound Stock Solution Preparation
-
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[17]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C.[3] It is recommended to use the stock solution within one month when stored at -20°C and within six months when stored at -80°C.[17]
-
When preparing working solutions, dilute the stock solution in cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is less than 0.5%.[5]
-
2. General Cytotoxicity Assay
-
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Cytotoxicity assay reagent (e.g., MTT, XTT, or a lactate dehydrogenase (LDH) release assay kit)
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following the incubation, perform the cytotoxicity assay according to the manufacturer's instructions. For example, for an MTT assay, this would involve adding the MTT reagent, incubating, and then solubilizing the formazan crystals.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).[18]
-
3. PC-PLC Activity Assay (Amplex Red Method)
-
Objective: To measure the activity of phosphatidylcholine-specific phospholipase C (PC-PLC) in cell lysates or purified enzyme preparations.
-
Materials:
-
Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit (or individual components: Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, phosphatidylcholine)
-
Samples containing PC-PLC (cell lysates or purified enzyme)
-
Reaction buffer
-
Fluorescence microplate reader
-
-
Protocol:
-
Prepare a working solution of the Amplex Red reagent, HRP, choline oxidase, and alkaline phosphatase in the reaction buffer according to the kit manufacturer's instructions.
-
Add your samples (and a positive control of purified PC-PLC, if available) to the wells of a microplate.
-
Initiate the reaction by adding the Amplex Red working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at various time points using a fluorescence microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.[10]
-
The rate of fluorescence increase is proportional to the PC-PLC activity in the sample.
-
Visualizations
Caption: this compound inhibits PC-PLC and SMS, altering lipid signaling.
Caption: A general workflow for in vitro experiments using this compound.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of de novo ceramide synthesis in the mechanism of action of the tricyclic xanthate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. Phosphatidylcholine-specific phospholipase inhibitor this compound differentially affects MAP kinases and immediate-early genes in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. csstc.org [csstc.org]
- 17. EFFECT OF this compound ON PHOSPHOLIPID METABOLISM AND CELL DEATH DURING OXYGEN-GLUCOSE DEPRIVATION IN PC12 CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Validation & Comparative
Validating D609's Specificity as a PC-PLC Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tricyclodecan-9-yl-xanthogenate (D609) as a phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor. It delves into its specificity, compares it with alternative inhibitors, and presents supporting experimental data and protocols.
This compound has long been utilized as a competitive inhibitor of PC-PLC, a key enzyme in cellular signaling that hydrolyzes phosphatidylcholine to produce the second messengers diacylglycerol (DAG) and phosphocholine.[1][2][3] However, accumulating evidence reveals that this compound is not entirely specific for PC-PLC, exhibiting significant inhibitory effects on other enzymes, most notably sphingomyelin synthase (SMS).[4][5][6] This guide aims to provide a comprehensive overview of the data concerning this compound's specificity to aid researchers in interpreting experimental results and selecting appropriate chemical tools.
This compound: A Dual Inhibitor of PC-PLC and Sphingomyelin Synthase
A critical consideration when using this compound is its dual inhibitory action on both PC-PLC and SMS.[5][6] In fact, recent studies suggest that the enzymatic activity previously attributed to a distinct mammalian PC-PLC may, in large part, be a function of SMS1 and SMS2.[5][7] These enzymes not only synthesize sphingomyelin from ceramide and phosphatidylcholine but can also directly hydrolyze phosphatidylcholine in a PC-PLC-like manner.[5][7] This functional overlap is central to understanding the effects of this compound in mammalian cells.
The inhibition of both pathways by this compound has significant consequences for cellular signaling, as both PC-PLC and SMS produce DAG.[4][5] Therefore, attributing cellular effects solely to PC-PLC inhibition when using this compound can be misleading.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound and its alternatives against PC-PLC and SMS. It is important to note that the mammalian PC-PLC has not been cloned or sequenced, and thus much of the direct enzymatic analysis has been performed using bacterial PC-PLC.[6]
| Inhibitor | Target(s) | Potency | Cell/System Context |
| This compound | PC-PLC | K_i = 6.4 µM[3] | Bacterial PC-PLC |
| PC-PLC | 60-80% inhibition at 50 µg/mL | MDA-MB-231 cells[8] | |
| SMS | 5-21% inhibition at 50 µg/mL | MDA-MB-231 cells[8] | |
| SMS | IC50 > 402.7 µM[9] | In vitro | |
| Edelfosine | PI-PLC | Specific inhibitor | Murine mesenteric arteries[10] |
| U-73122 | General PLC | Non-specific effects noted | Murine mesenteric arteries[10] |
| 2-quinolone derivative | SMS2 | IC50 = 950 nM (>100-fold selective over SMS1) | Human SMS2[11] |
Signaling Pathways and Experimental Workflows
To visualize the interconnectedness of the pathways affected by this compound and the methods used to assess its activity, the following diagrams are provided.
Caption: this compound inhibits both PC-PLC and SMS, affecting DAG production from two sources.
Caption: Workflow for measuring PC-PLC and SMS inhibition by this compound.
Experimental Protocols
PC-PLC Activity Assay (Amplex Red Method)
This assay is commonly used to measure PC-PLC activity by detecting the production of phosphocholine.[6][12]
Principle: PC-PLC hydrolyzes phosphatidylcholine (PC) to generate phosphocholine and diacylglycerol. The phosphocholine is then hydrolyzed by alkaline phosphatase to produce choline, which is subsequently oxidized by choline oxidase to produce hydrogen peroxide. In the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with Amplex Red to generate the highly fluorescent product, resorufin.
Protocol:
-
Prepare a reaction mixture containing Amplex Red reagent, HRP, alkaline phosphatase, and choline oxidase in a suitable reaction buffer.
-
Add the cell lysate or purified enzyme preparation to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with this compound or a vehicle control for a specified time.
-
Initiate the reaction by adding the PC substrate.
-
Incubate the reaction at 37°C for a defined period.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for resorufin (typically ~570 nm and ~585 nm, respectively).
-
Calculate PC-PLC activity based on a standard curve generated with known concentrations of phosphocholine.
Sphingomyelin Synthase (SMS) Activity Assay
This assay measures the conversion of ceramide to sphingomyelin.[13][14]
Principle: SMS transfers the phosphocholine headgroup from PC to a fluorescently labeled ceramide analog (e.g., NBD-C6-ceramide) to produce fluorescently labeled sphingomyelin. The product is then separated from the substrate and quantified.
Protocol:
-
Homogenize cells or tissues in a suitable buffer.
-
Prepare a reaction mixture containing the cell homogenate, unlabeled PC, and a fluorescently labeled ceramide substrate (e.g., C6-NBD-ceramide).
-
To test for inhibition, pre-incubate the homogenate with this compound or a vehicle control.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).
-
Stop the reaction and extract the lipids using a solvent system such as chloroform:methanol (2:1).
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize the fluorescent spots (NBD-ceramide and NBD-sphingomyelin) under UV light.
-
Quantify the fluorescence intensity of the sphingomyelin spot to determine SMS activity.
Conclusion and Recommendations
The available evidence strongly indicates that this compound is not a specific inhibitor of PC-PLC, as it also potently inhibits sphingomyelin synthase. The emerging understanding that SMS itself may account for much of the PC-PLC-like activity in mammalian cells further complicates the interpretation of data obtained using this compound.
For researchers investigating the roles of PC-PLC and SMS, the following recommendations are suggested:
-
Acknowledge the Dual Inhibition: When using this compound, it is crucial to acknowledge its effects on both PC-PLC and SMS in the interpretation of results.
-
Use Complementary Approaches: To dissect the specific contributions of each pathway, consider using complementary approaches such as siRNA-mediated knockdown of SMS1 and SMS2.
-
Consider Alternative Inhibitors: For studies focused specifically on SMS, newer and more selective inhibitors, such as the 2-quinolone derivatives, may be more appropriate tools.[11]
-
Validate in Your System: The relative inhibition of PC-PLC and SMS by this compound may be cell-type dependent.[8] It is advisable to validate the extent of inhibition of both enzymes under the specific experimental conditions being used.
By carefully considering the information presented in this guide, researchers can make more informed decisions about the use of this compound and more accurately interpret the results of their investigations into these important signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. jsjmsw.com [jsjmsw.com]
- 3. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingomyelin synthases 1 and 2 exhibit phosphatidylcholine phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PC-PLC/sphingomyelin synthase activity plays a central role in the development of myogenic tone in murine resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Method to Measure Sphingomyelin Synthase Activity Changes in Response to CD95L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phospholipase C Inhibitors: D609 versus U73122
For researchers, scientists, and drug development professionals, the selection of a specific and reliable phospholipase C (PLC) inhibitor is critical for the accurate interpretation of experimental results. This guide provides an objective comparison of two commonly used PLC inhibitors, D609 and U73122, focusing on their mechanisms of action, inhibitory concentrations, off-target effects, and the experimental protocols for their evaluation.
Executive Summary
This compound is a competitive and specific inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in lipid signaling pathways distinct from the well-studied phosphoinositide-specific PLC (PI-PLC). In contrast, U73122 is widely marketed as a PI-PLC inhibitor. However, a significant body of evidence raises concerns about its specificity, with numerous studies reporting substantial off-target effects and even paradoxical activation of certain PLC isoforms. This guide aims to provide the necessary data for an informed decision on the appropriate inhibitor for your research needs.
Mechanism of Action
This compound acts as a competitive inhibitor of PC-PLC, likely by competing with the phosphorylcholine headgroup of the substrate for the enzyme's active site.[1] Its inhibitory action may also involve the chelation of zinc ions (Zn2+), which are essential for PC-PLC catalytic activity.[2][3]
U73122 is reported to inhibit PI-PLC by preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).[4][5] However, its mechanism is complex and contested. Some evidence suggests that its inhibitory effect on downstream signaling events, such as calcium release, may not be a direct consequence of PLC inhibition but rather due to off-target effects, including the inhibition of sarcoplasmic reticulum Ca2+ pumps and the blockade of Ca2+ influx.[2][3] Furthermore, its reactive maleimide group can lead to covalent modification of various cellular components, contributing to its lack of specificity.[6][7]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the reported inhibitory concentrations (IC50 or Ki) of this compound and U73122 against their primary targets and notable off-targets.
| This compound: Inhibitory Concentrations | |
| Target | Reported Value (Ki / IC50) |
| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | Ki: 6.4 µM[8] |
| Cytosolic Phospholipase A2 (cPLA2) | Ki: 86.25 µM[9] |
| Arachidonic Acid Release (in MDCK cells) | IC50: ~375 µM[9] |
| U73122: Inhibitory and Activating Concentrations | |
| Target | Reported Value (IC50 / EC50) |
| Phospholipase C-β2 (PLC-β2) | IC50: ~6 µM[10][11] |
| Agonist-induced Platelet Aggregation | IC50: 1-5 µM[10] |
| fMLP-induced Ca2+ mobilization in neutrophils | IC50: 0.52 µM[3] |
| CPA-induced Ca2+ mobilization in neutrophils | IC50: 6.82 µM[3] |
| Human Phospholipase C-β3 (hPLCβ3) Activation | EC50: 13.6 µM[6] |
Off-Target Effects and Specificity
A crucial consideration in the choice of a pharmacological inhibitor is its specificity. The available data indicates significant differences between this compound and U73122 in this regard.
This compound: While primarily a PC-PLC inhibitor, this compound has been shown to inhibit sphingomyelin synthase (SMS).[2][3][10] At higher concentrations, it can also inhibit cytosolic phospholipase A2 (cPLA2) and may enhance the activity of phospholipase D (PLD).[9][12]
U73122: The specificity of U73122 as a PLC inhibitor is highly questionable. Numerous studies have documented a wide range of off-target effects, including:
-
Inhibition of SR Ca2+ pumps: This leads to a reduction in intracellular calcium release, an effect that can be mistakenly attributed to PLC inhibition.[2]
-
Blockade of Ca2+ influx: U73122 can inhibit calcium entry into cells through PLC-independent mechanisms.[3]
-
Protonophore activity: Its inactive analog, U73343, has been shown to act as a protonophore, highlighting potential non-specific membrane effects of this class of compounds.[1]
-
Activation of PLC isoforms: In cell-free assays, U73122 has been observed to activate, rather than inhibit, certain PLC isoforms, such as hPLCβ3 and hPLCγ1.[6]
-
Inhibition of Phospholipase D (PLD): U73122 can inhibit PLD activity by interacting with its cofactor, PIP2.[13]
-
Chemical reactivity: The maleimide group of U73122 is highly reactive and can form conjugates with common components of cell culture media, reducing its effective concentration and leading to potential artifacts.[14]
Signaling and Experimental Workflow Diagrams
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathways of PC-PLC and PI-PLC.
Caption: Experimental workflows for measuring PLC activity.
Experimental Protocols
Measurement of PC-PLC Activity (Amplex Red Assay)
This protocol is adapted from the Thermo Fisher Scientific Amplex™ Red Phosphatidylcholine-Specific Phospholipase C Assay Kit manual.[10]
Materials:
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Alkaline phosphatase
-
Choline oxidase
-
Lecithin (phosphatidylcholine)
-
Reaction Buffer
-
Samples containing PC-PLC activity (e.g., cell lysates)
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution: Combine the Amplex Red reagent, HRP, alkaline phosphatase, choline oxidase, and lecithin in the reaction buffer according to the kit's instructions.
-
Sample preparation: Add your samples containing PC-PLC to the wells of a microplate. Include appropriate positive and negative controls.
-
Initiate the reaction: Add the working solution to each well.
-
Incubation: Incubate the plate at 37°C, protected from light. The assay is continuous, so fluorescence can be measured at multiple time points.
-
Fluorescence measurement: Measure the fluorescence using an excitation wavelength in the range of 530–560 nm and an emission wavelength of approximately 590 nm. The increase in fluorescence is proportional to the PC-PLC activity.
Measurement of PI-PLC Activity ([3H]PIP2 Hydrolysis Assay)
This protocol is a generalized procedure based on principles described in several publications.[2][4]
Materials:
-
[3H]-labeled phosphatidylinositol 4,5-bisphosphate ([3H]PIP2)
-
Unlabeled PIP2
-
Assay buffer (e.g., HEPES-based buffer with appropriate cofactors like Mg2+ and Ca2+)
-
Detergent for micelle formation (e.g., sodium deoxycholate)
-
Enzyme source (e.g., purified PLC, cell lysates)
-
Stop solution (e.g., chloroform:methanol:HCl mixture)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Substrate preparation: Prepare mixed micelles containing a known amount of [3H]PIP2 and unlabeled PIP2 in the assay buffer with detergent.
-
Enzyme reaction: Add the enzyme source to the substrate mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Reaction termination and extraction: Stop the reaction by adding the stop solution. This will partition the water-soluble product, [3H]inositol trisphosphate ([3H]IP3), into the aqueous phase, while the unreacted lipid substrate remains in the organic phase.
-
Quantification: Take an aliquot of the aqueous phase, add it to a scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of [3H]IP3 produced is a direct measure of PI-PLC activity.
Conclusion and Recommendations
The choice between this compound and U73122 as a PLC inhibitor should be made with careful consideration of the specific PLC isoform being investigated and the potential for off-target effects.
This compound is a valuable tool for studying the roles of PC-PLC , an enzyme family with distinct functions from the more commonly studied PI-PLCs. Its competitive mechanism of action and relatively higher specificity make it a more reliable choice for targeting this particular pathway. However, researchers should remain aware of its potential effects on SMS and, at higher concentrations, cPLA2.
U73122 should be used with extreme caution as a PI-PLC inhibitor. The extensive documentation of its off-target effects, including its ability to modulate intracellular calcium levels independently of PLC activity and its chemical reactivity, raises significant concerns about the validity of data obtained using this compound as a specific PLC inhibitor. When using U73122, it is imperative to include appropriate controls, such as its inactive analog U73343, and to validate findings with alternative methods, such as siRNA-mediated knockdown of the target PLC isoform.
For robust and reproducible research in the field of PLC signaling, a thorough understanding of the pharmacological tools employed is paramount. This guide provides a foundation for making an informed decision between this compound and U73122, ultimately contributing to the generation of more accurate and reliable scientific data.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Sphingomyelin synthases 1 and 2 exhibit phosphatidylcholine phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | PLC beta-mediated PIP2 hydrolysis [reactome.org]
- 9. Invitrogen Amplex Red Phosphatidylcholine-Specific Phospholipase C Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatidylinositol-specific phospholipase C (PI-PLC) treatment of glycosylphosphatidylinositol (GPI)-anchored proteins on the cell surface of intact cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gβγ activates PIP2 hydrolysis by recruiting and orienting PLCβ on the membrane surface - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sphingomyelinase Inhibitors: D609 vs. GW4869
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid signaling, sphingomyelinases (SMases) play a pivotal role in hydrolyzing sphingomyelin to produce ceramide, a key second messenger involved in a myriad of cellular processes including apoptosis, proliferation, and inflammation. The pharmacological inhibition of these enzymes is a critical tool for elucidating their function and for the potential development of therapeutics targeting sphingolipid metabolism. This guide provides an objective, data-driven comparison of two commonly used inhibitors, D609 and GW4869, focusing on their efficacy, specificity, and off-target effects in the context of sphingomyelinase inhibition.
At a Glance: Key Differences
| Feature | This compound | GW4869 |
| Primary Target | Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | Neutral Sphingomyelinase (nSMase) |
| nSMase Inhibition | Does not inhibit nSMase[1] | Potent Inhibitor (IC50 = 1 µM) [2] |
| aSMase Inhibition | Reported to inhibit, but may be a downstream effect. | No significant inhibition up to 150 µM[3] |
| Other Targets | Sphingomyelin Synthase (SMS) | - |
| Mechanism | Competitive (for PC-PLC) | Non-competitive (for nSMase) |
| Primary Application | PC-PLC and SMS inhibition studies | nSMase inhibition, exosome biogenesis research |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and GW4869 against their primary targets and sphingomyelinase isoforms.
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| This compound | Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | 94 µM | [4] |
| Sphingomyelin Synthase (SMS) | 402.7 µM | [5] | |
| Neutral Sphingomyelinase (nSMase) | Not an inhibitor | [1] | |
| GW4869 | Neutral Sphingomyelinase (nSMase) | 1 µM | [2] |
| Acid Sphingomyelinase (aSMase) | > 150 µM (no inhibition) | [3] |
Mechanism of Action and Specificity
GW4869 is a potent and selective non-competitive inhibitor of neutral sphingomyelinase (nSMase)[2]. Its high specificity for nSMase over acid sphingomyelinase (aSMase) makes it a valuable tool for dissecting the specific roles of neutral sphingomyelinase in cellular signaling.
This compound , in contrast, is primarily recognized as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC)[4]. While some reports have suggested that this compound inhibits acid sphingomyelinase (aSMase), this is often considered a downstream consequence of its effect on PC-PLC[4]. Crucially, studies have shown that this compound does not inhibit neutral sphingomyelinase, the primary target of GW4869[1]. This compound also exhibits inhibitory activity against sphingomyelin synthase (SMS), the enzyme responsible for the synthesis of sphingomyelin from ceramide and phosphatidylcholine[6].
Signaling Pathways
The inhibition of these distinct enzymes by this compound and GW4869 leads to the modulation of different signaling pathways.
Caption: this compound inhibits PC-PLC and SMS, affecting DAG and ceramide levels.
Caption: GW4869 inhibits nSMase, reducing ceramide and exosome release.
Off-Target Effects
A crucial consideration in the use of any pharmacological inhibitor is its potential for off-target effects.
This compound: Beyond its primary targets of PC-PLC and SMS, this compound has been reported to have other effects. At high concentrations (750 µM), it can inhibit cytosolic phospholipase A2 (cPLA2)[4]. Its xanthate group also gives it antioxidant properties and the ability to chelate zinc ions, which could contribute to its biological activity[4].
GW4869: The most well-documented off-target effect of GW4869 is its inhibition of exosome biogenesis and release. This occurs because nSMase activity is required for the budding of intraluminal vesicles within multivesicular bodies, the precursors to exosomes. Therefore, when using GW4869 to study nSMase, it is important to consider that observed effects may be due to the inhibition of exosome-mediated communication rather than a direct consequence of reduced ceramide production.
Experimental Protocols
Sphingomyelinase Activity Assay (Fluorometric)
This protocol is adapted for the measurement of neutral or acid sphingomyelinase activity using a fluorescent substrate.
Materials:
-
Fluorescent sphingomyelin substrate (e.g., N-((6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sphingosylphosphorylcholine))
-
Assay Buffer:
-
For nSMase: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2
-
For aSMase: 50 mM Sodium Acetate, pH 5.0, 0.2 mM ZnCl2
-
-
Enzyme source (cell lysate, purified enzyme)
-
Inhibitors (this compound, GW4869) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and GW4869) in the appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
In a 96-well black microplate, add 50 µL of the enzyme source to each well.
-
Add 10 µL of the inhibitor dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Prepare the fluorescent sphingomyelin substrate solution in the appropriate assay buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding 40 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 460/540 nm for NBD).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Caption: Workflow for the fluorometric sphingomyelinase activity assay.
PC-PLC Activity Assay (Amplex Red)
This protocol is for measuring the activity of PC-PLC, the primary target of this compound, using the Amplex™ Red reagent.
Materials:
-
Amplex™ Red PC-PLC Assay Kit (contains Amplex™ Red reagent, HRP, choline oxidase, alkaline phosphatase, lecithin substrate, and reaction buffer)
-
Enzyme source (cell lysate, purified enzyme)
-
This compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the Amplex™ Red reagent/HRP/choline oxidase/alkaline phosphatase/lecithin mixture in 1X reaction buffer as per the kit instructions.
-
Prepare serial dilutions of this compound in the reaction buffer. Include a vehicle control (DMSO).
-
In a 96-well black microplate, add 50 µL of the enzyme source to each well.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the Amplex™ Red working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of PC-PLC inhibition for each this compound concentration relative to the vehicle control.
Conclusion
In the context of sphingomyelinase inhibition, GW4869 is the clear inhibitor of choice for studying neutral sphingomyelinase . Its potency and selectivity make it a reliable tool for investigating the specific functions of nSMase. Researchers must, however, remain cognizant of its significant impact on exosome biogenesis and design experiments accordingly to differentiate between nSMase-dependent and exosome-mediated effects.
This compound, on the other hand, is not a suitable inhibitor for studying neutral sphingomyelinase. Its primary targets are PC-PLC and SMS. While it may have downstream effects on sphingolipid metabolism, including potential modulation of aSMase activity, its lack of direct nSMase inhibition makes it inappropriate for this purpose. When using this compound, researchers should focus on its effects on phosphatidylcholine and sphingomyelin synthesis and the downstream consequences of altering diacylglycerol and ceramide levels through these pathways.
The selection of the appropriate inhibitor is paramount for the accurate interpretation of experimental results. This guide provides the necessary data and protocols to enable researchers to make an informed decision between this compound and GW4869 based on their specific research questions within the complex field of sphingolipid signaling.
References
- 1. Activation of neutral sphingomyelinase is involved in acute hypoxic pulmonary vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuro-signals.com [neuro-signals.com]
- 3. researchgate.net [researchgate.net]
- 4. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
D609 in the Landscape of Ceramide-Modulating Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ceramide, a central hub in sphingolipid metabolism, has emerged as a critical bioactive lipid involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation. Consequently, pharmacological modulation of ceramide levels holds significant therapeutic potential. Tricyclodecan-9-yl-xanthogenate (D609) is a well-established experimental compound known to elevate intracellular ceramide. This guide provides a comprehensive comparison of this compound with other classes of ceramide-modulating compounds, supported by experimental data and detailed methodologies to aid in the selection of appropriate tools for research and drug development.
This compound: A Dual Inhibitor of PC-PLC and SMS
This compound (tricyclodecan-9-yl-xanthogenate) is a synthetic xanthate compound recognized for its antiviral and antitumor properties.[1] Its primary mechanism of action in ceramide modulation involves the competitive inhibition of two key enzymes:
-
Phosphatidylcholine-specific phospholipase C (PC-PLC): this compound acts as a competitive inhibitor of bacterial PC-PLC with a Ki of 6.4 µM.[2] Although the mammalian PC-PLC has not been fully characterized, this compound is widely used as its inhibitor.[1] Inhibition of PC-PLC reduces the hydrolysis of phosphatidylcholine (PC) into phosphocholine and diacylglycerol (DAG).
-
Sphingomyelin Synthase (SMS): this compound also inhibits both isoforms of sphingomyelin synthase, SMS1 and SMS2.[1][3] SMS is responsible for the transfer of a phosphocholine headgroup from PC to ceramide, forming sphingomyelin (SM) and DAG.[3]
By inhibiting both PC-PLC and SMS, this compound effectively increases the cellular pool of ceramide.[1][3] This elevation in ceramide is linked to many of its biological effects, including the induction of cell cycle arrest and apoptosis.[3][4]
Comparative Analysis of Ceramide-Modulating Compounds
The following sections compare this compound to other compounds that modulate ceramide levels through different enzymatic targets.
Inhibitors of Ceramide Degradation and Transport
A common strategy to increase cellular ceramide is to block its conversion to other sphingolipids or its transport.
Neutral Sphingomyelinase (nSMase) Inhibitors:
Compounds like GW4869 inhibit neutral sphingomyelinase, an enzyme that hydrolyzes sphingomyelin to generate ceramide. However, GW4869 is more commonly known as an inhibitor of exosome biogenesis and release.[5] It acts as a noncompetitive inhibitor of N-SMase with an IC50 of 1 µM.[5]
Acid Ceramidase (AC) Inhibitors:
Inhibiting acid ceramidase, which breaks down ceramide into sphingosine and a fatty acid, is another approach to increase ceramide levels. Carmofur , an antineoplastic drug, is a potent inhibitor of acid ceramidase with an IC50 of 29 ± 5 nM.[6][7]
Activators of Ceramide Synthesis
Conversely, activating enzymes that produce ceramide can also elevate its intracellular concentration.
Sphingomyelinase (SMase) Activators:
Certain endogenous and exogenous agents can activate sphingomyelinases to produce ceramide. For instance, the polyunsaturated fatty acid arachidonic acid has been shown to activate neutral SMase in human neutrophils.[8]
Ceramide Synthase (CerS) Modulators:
Curcumin , a natural polyphenol, has been reported to induce ceramide generation through the de novo synthesis pathway, although it can also activate neutral sphingomyelinase.[1][9] The mechanism can be cell-type dependent.
Functional Inhibitors of Acid Sphingomyelinase (FIASMAs)
A class of compounds, including the tricyclic antidepressants amitriptyline and desipramine , functionally inhibit acid sphingomyelinase (aSMase).[10] This leads to a reduction in ceramide levels in some contexts, but can also cause an accumulation of sphingomyelin in lysosomes and the Golgi, and a subsequent increase of ceramide in the endoplasmic reticulum.[11][12]
Quantitative Data Summary
| Compound | Target Enzyme(s) | Mechanism of Action | Potency (IC50/Ki) | Effect on Ceramide |
| This compound | PC-PLC, SMS1, SMS2 | Competitive Inhibition | Ki = 6.4 µM (bacterial PC-PLC) | Increase |
| GW4869 | Neutral Sphingomyelinase (nSMase) | Noncompetitive Inhibition | IC50 = 1 µM[5] | Decrease (by inhibiting ceramide production from SM) |
| Carmofur | Acid Ceramidase (AC) | Inhibition | IC50 = 29 ± 5 nM | Increase |
| Amitriptyline | Acid Sphingomyelinase (aSMase) | Functional Inhibition | Not a direct enzymatic inhibitor | Context-dependent; can decrease or lead to compartmentalized increase[3][10] |
| Desipramine | Acid Ceramidase (AC) | Downregulation | Not a direct enzymatic inhibitor | Increase (due to AC downregulation)[13] |
| Fumonisin B1 | Ceramide Synthase (CerS) | Competitive Inhibition | - | Decrease (inhibits de novo synthesis) |
| Curcumin | CerS, nSMase | Activation/Upregulation | - | Increase[1][9] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Measurement of Ceramide Levels by LC-MS/MS
This protocol provides a general framework for the quantification of ceramide species in biological samples.
a. Lipid Extraction:
-
Homogenize cell pellets or tissues in a suitable buffer.
-
Perform a Bligh and Dyer extraction using a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.
-
After phase separation, collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
b. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate lipid species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).
-
Perform mass spectrometric analysis in multiple reaction monitoring (MRM) mode, using specific precursor and product ion pairs for each ceramide species of interest.
-
Quantify ceramide levels by comparing the peak areas to those of internal standards (e.g., deuterated ceramide species).[14]
Sphingomyelin Synthase (SMS) Activity Assay
This assay measures the conversion of a fluorescently labeled ceramide to sphingomyelin.
-
Prepare cell or tissue homogenates in an appropriate buffer.
-
Set up a reaction mixture containing the homogenate, NBD-C6-ceramide (a fluorescent ceramide analog), and phosphatidylcholine.
-
Incubate the reaction at 37°C for a defined period (e.g., 2 hours).
-
Stop the reaction and extract the lipids using a chloroform:methanol (2:1, v/v) solution.
-
Separate the lipids by thin-layer chromatography (TLC) using a solvent system such as chloroform:methanol:ammonium hydroxide (14:6:1, v/v/v).
-
Visualize the fluorescent spots (NBD-C6-ceramide and NBD-C6-sphingomyelin) under UV light and quantify their intensities using densitometry.[15][16]
Acid Sphingomyelinase (aSMase) Activity Assay
This colorimetric assay measures the choline produced from the hydrolysis of sphingomyelin.
-
Homogenize tissue or lyse cells in an acidic assay buffer (pH 5.0).
-
Add the sample to a reaction mixture containing sphingomyelin as the substrate.
-
Incubate at 37°C to allow aSMase to hydrolyze sphingomyelin to ceramide and phosphocholine.
-
In a coupled enzymatic reaction, alkaline phosphatase hydrolyzes phosphocholine to choline.
-
Choline oxidase then oxidizes choline, producing hydrogen peroxide (H2O2).
-
In the presence of a peroxidase, H2O2 reacts with a colorimetric probe to produce a product with absorbance at 570 nm.
-
The absorbance is directly proportional to the aSMase activity.
Acid Ceramidase (AC) Activity Assay
This fluorometric assay measures the release of a fluorescent fatty acid from a synthetic ceramide analog.
-
Prepare cell lysates and incubate them in an acidic buffer (pH 4.5) with a fluorogenic ceramide substrate (e.g., Rbm14-12).
-
The acid ceramidase in the lysate will hydrolyze the substrate, releasing a fluorescent product (umbelliferone) after a two-step chemical reaction (periodate oxidation and β-elimination).
-
Measure the fluorescence in a microplate reader. The fluorescence intensity is proportional to the acid ceramidase activity.[17]
Ceramide Synthase (CerS) Activity Assay
This fluorescent assay measures the incorporation of a fluorescent sphingoid base into ceramide.
-
Incubate cell or tissue homogenates with a fluorescent sphinganine analog (e.g., NBD-sphinganine) and a specific fatty acyl-CoA (e.g., palmitoyl-CoA for CerS5/6).
-
The CerS in the homogenate will N-acylate the NBD-sphinganine to form NBD-ceramide.
-
Separate the fluorescent substrate and product using solid-phase extraction or TLC.
-
Quantify the amount of NBD-ceramide formed using a fluorescence detector.[18][19]
This guide provides a foundational understanding of this compound in comparison to other ceramide-modulating compounds. The selection of a particular compound will depend on the specific research question, the desired mechanism of ceramide modulation, and the experimental system being used. The provided protocols offer a starting point for the quantitative assessment of these compounds' effects.
References
- 1. Ceramide generation during curcumin-induced apoptosis is controlled by crosstalk among Bcl-2, Bcl-xL, caspases and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. Curcumin mediates ceramide generation via the de novo pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antidepressants act by inducing autophagy controlled by sphingomyelin-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New insights on the use of desipramine as an inhibitor for acid ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingomyelin synthase enzyme activity assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of D609's Efficacy Across Diverse Preclinical Models
Tricyclodecan-9-yl-xanthogenate (D609) is a versatile pharmacological agent initially developed for its antiviral properties.[1][2] Over the past three decades, extensive research has revealed its potent anti-tumor, anti-proliferative, anti-inflammatory, and neuroprotective activities.[1] This guide provides a comparative overview of this compound's efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential applications.
Mechanism of Action
This compound's biological activities are primarily attributed to its competitive inhibition of two key enzymes in lipid signaling: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2]
-
Inhibition of PC-PLC: PC-PLC hydrolyzes phosphatidylcholine (PC) to produce phosphocholine and 1,2-diacylglycerol (DAG), a critical second messenger that activates protein kinase C (PKC). By inhibiting PC-PLC, this compound reduces DAG levels, thereby modulating downstream signaling pathways involved in cell proliferation.[1][2] this compound acts as a competitive inhibitor of PC-PLC with a reported Ki value of 6.4 µM.[3][4]
-
Inhibition of Sphingomyelin Synthase (SMS): SMS is responsible for the synthesis of sphingomyelin (SM) from PC and ceramide. This reaction also produces DAG. This compound inhibits both major isoforms, SMS1 and SMS2.[1][5] This inhibition leads to an accumulation of the lipid second messenger ceramide, a potent inducer of cell cycle arrest and apoptosis, while simultaneously reducing DAG levels.[1][6]
These dual inhibitory actions result in a significant shift in the cellular balance of ceramide and DAG, pushing cells away from proliferation and towards growth arrest and differentiation.[2][6] Other reported mechanisms include the chelation of Zn2+, an essential cofactor for PC-PLC activity, and antioxidant effects due to its thiol-delivering properties.[1][7]
Comparative Efficacy of this compound
In Vitro Anti-Proliferative and Cytotoxic Efficacy
This compound has demonstrated significant anti-proliferative effects across a range of non-neuronal cell lines, primarily by inducing cell cycle arrest in the G0/G1 phase rather than causing widespread cell death at lower concentrations.[6] This effect is linked to an increase in ceramide levels, upregulation of the Cdk inhibitor p21, and hypophosphorylation of the retinoblastoma (Rb) protein.[4][6]
| Cell Line Model | Cell Type | Effect | Effective Concentration | Citation |
| BV-2, N9 | Microglia | Inhibition of proliferation, G1 phase arrest | 100 µM | [4][6] |
| RAW 264.7 | Macrophages | Attenuation of proliferation | 100 µM | [6] |
| DITNC1 | Astrocytes | Attenuation of proliferation | 100 µM | [6] |
| SKOV3.ip | Ovarian Cancer | Cell cycle arrest (G0/G1), reduced proliferation | 50 µg/mL (~188 µM) | [8] |
| Jurkat | T-lymphocyte | Inhibition of SMS and GCS activities, ceramide increase | 50 µg/mL (~188 µM) | [9] |
| Vero Cells | Kidney Epithelial | Inhibition of Herpes Simplex Virus-1 (HSV-1) replication | >3.8 µM (Complete inhibition at 75.2 µM) | [1][10] |
| Hep-2 | Epithelial | Inhibition of Respiratory Syncytial (RS) virus growth | Not specified | [11] |
In Vivo Efficacy
While detailed quantitative data on tumor growth inhibition in animal cancer models is limited in the reviewed literature, studies highlight this compound's promise in various in vivo settings. Its actions are often attributed to the inhibition of PC-PLC or SMS.
| Model | Disease | Key Findings | Citation |
| Apolipoprotein E-/- Mice | Atherosclerosis | Reduced progression of preexisting atheroma and promoted lesion stability. | [1][4] |
| Rat Model | Stroke | Reduced cerebral infarction and offered neuroprotection, attributed to SMS inhibition and cell cycle regulation. | [2][6] |
| Mice | Endotoxin Shock | Prevented lethal shock induced by TNF-α or LPS. | [2][6] |
| Ovarian Cancer Xenograft | Ovarian Cancer | This compound treatment (5 mg/kg, i.p., daily) significantly reduced tumor growth compared to controls. | [8] |
Comparison with Alternative PLC Inhibitors
This compound is distinguished by its selectivity for PC-PLC. Other commonly used phospholipase C inhibitors target different isoforms, making them suitable for dissecting distinct signaling pathways.
| Inhibitor | Primary Target | Notes | Citation |
| This compound | PC-PLC , SMS | Competitively inhibits PC-PLC; also inhibits sphingomyelin synthase. | [1][3] |
| U73122 | Pan-PI-PLC | Broadly used inhibitor of Phosphoinositide-specific PLC (PI-PLC). | [12] |
| ET-18-OCH3 | PI-PLC | Selective inhibitor of PI-PLC. | |
| Neomycin Sulfate | PLC | A known, less specific PLC inhibitor. | [12][13] |
Experimental Protocols
General Protocol for In Vitro IC50 Determination
This protocol outlines a typical workflow for assessing the anti-proliferative efficacy of this compound using a colorimetric method like the MTT assay or a fluorescence-based method using BrdU incorporation.
Methodology:
-
Cell Culture: Maintain the desired cell line in its recommended growth medium and conditions (e.g., 37°C, 5% CO2).[14][15]
-
Seeding: Harvest cells during the logarithmic growth phase and seed them into a 96-well microplate at a predetermined optimal density. Allow cells to attach overnight.[16]
-
Treatment: Prepare a stock solution of this compound. Note that this compound is labile in solution and should be prepared fresh. Perform serial dilutions in culture medium and add to the appropriate wells. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours to assess the time-dependent effects of the compound.[17]
-
Viability Assessment:
-
For MTT/WST assays: Add the reagent to each well and incubate for 2-4 hours. The formation of formazan by metabolically active cells creates a color change.
-
For BrdU assays: Add BrdU to the wells for the final few hours of incubation. Subsequently, fix the cells and follow the manufacturer's protocol for immunodetection of incorporated BrdU.[8]
-
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Normalize the readings to the vehicle control wells. Plot the percentage of cell viability against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration that inhibits 50% of cell proliferation.[18][19]
General Protocol for In Vivo Xenograft Tumor Model
This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in an immunodeficient mouse model.[20]
-
Cell Preparation: Culture human cancer cells under sterile conditions. Harvest and resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., Nude or SCID) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1x10⁶ to 1x10⁷) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).
-
Treatment Administration: Administer this compound or the vehicle control via a specified route (e.g., intraperitoneal, oral gavage) and schedule (e.g., daily, three times a week).[8]
-
Monitoring: Monitor animal body weight as an indicator of toxicity. Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).[21][22]
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blot). Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the control.[23][24]
References
- 1. mdpi.com [mdpi.com]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (this compound) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Tricyclodecan-9-yl-xanthogenate this compound Triggers Ceramide Increase and Enhances FasL-Induced Caspase-Dependent and -Independent Cell Death in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antiviral xanthate compound this compound inhibits herpes simplex virus type 1 replication and protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral effects of xanthate this compound on the human respiratory syncytial virus growth cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 15. genome.ucsc.edu [genome.ucsc.edu]
- 16. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 20. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. onclive.com [onclive.com]
D609: A Comparative Analysis of Its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of the experimental compound D609. Tricyclodecan-9-yl-xanthogenate (this compound) is a known inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in cellular signaling pathways implicated in inflammation.[1] This document objectively compares the performance of this compound with established anti-inflammatory agents, dexamethasone and indomethacin, supported by available experimental data.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound, dexamethasone, and indomethacin. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound | Nitric Oxide Production | LPS-stimulated J774 murine phagocytic cells | ~20 µg/mL (~74 µM) | [1] |
| Pro-inflammatory Cytokines | Various cell lines (N9, BV-2, RAW 264.7) | Significant inhibition at 100 µM | ||
| Dexamethasone | NF-κB Inhibition | In vitro assay | 2.93 nM | |
| Prostaglandin E2 (PGE2) Release | In vitro assay | 20 nM | ||
| Indomethacin | Cyclooxygenase (COX) Activity | In vitro assay | 10-20 µM |
Table 2: In Vivo Efficacy in Animal Models of Inflammation
| Compound | Animal Model | Effective Dose | Effect | Reference |
| This compound | Endotoxin shock mice | Not specified | Reduced IL-1α, IL-6, and NO release | |
| Dexamethasone | Not specified | Not specified | Potent anti-inflammatory | |
| Indomethacin | Carrageenan-induced paw edema in rats | 10 mg/kg | 87.3% inhibition | |
| Freund's adjuvant-induced arthritis in rats | 1 mg/kg | 29% inhibition (chronic) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: this compound's primary mechanism of anti-inflammatory action.
Caption: A typical experimental workflow for evaluating anti-inflammatory compounds.
Experimental Protocols
In Vitro Inhibition of Nitric Oxide and Cytokine Production
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
2. Nitric Oxide (NO) Measurement (Griess Assay):
-
Principle: The Griess assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.
-
3. Cytokine Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Commercially available ELISA kits are used according to the manufacturer's instructions.
-
Briefly, the supernatant is added to wells pre-coated with a capture antibody specific for the cytokine of interest.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.
-
In Vivo Carrageenan-Induced Paw Edema Model
1. Animals:
-
Male Wistar rats or Swiss albino mice are used.
-
Animals are acclimatized to laboratory conditions for at least one week before the experiment.
2. Treatment:
-
Animals are divided into groups: vehicle control, this compound-treated groups (various doses), and a positive control group (e.g., indomethacin).
-
The test compounds are administered orally or intraperitoneally 1 hour before the induction of inflammation.
3. Induction of Inflammation:
-
A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
4. Assessment of Edema:
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage of edema inhibition is calculated for each group compared to the vehicle control.
Conclusion
This compound demonstrates notable anti-inflammatory properties, primarily through the inhibition of the PC-PLC signaling pathway, leading to a reduction in the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines. While direct comparative studies with standardized anti-inflammatory drugs like dexamethasone and indomethacin are limited, the available data suggests that this compound is a potent inhibitor of inflammatory responses. Dexamethasone appears to be significantly more potent on a molar basis in in vitro assays, which is expected given its distinct mechanism of action through the glucocorticoid receptor. Indomethacin provides a benchmark for in vivo efficacy in classic inflammation models. Further research with head-to-head comparative studies is warranted to fully elucidate the therapeutic potential of this compound relative to existing anti-inflammatory agents.
References
validating D609's antiviral activity against specific viruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antiviral activity of D609 (Tricyclodecan-9-yl-xanthogenate), a compound known for its broad-spectrum antiviral properties. We present a comparative overview of its efficacy against specific viruses, with a particular focus on Coxsackievirus B3, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Comparative Antiviral Activity of this compound
This compound has demonstrated inhibitory effects against a range of RNA and DNA viruses. Its primary mechanism of action is attributed to the inhibition of host-cell enzymes, specifically phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] This interference with cellular lipid metabolism disrupts viral replication processes. The following table summarizes the available quantitative data on the antiviral activity of this compound against various viruses, alongside comparative data for other established antiviral agents where available.
| Virus Family | Virus | Compound | Assay Type | Cell Line | EC50 / IC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index (SI) | Reference |
| Picornaviridae | Coxsackievirus B3 (CVB3) | This compound | CPE Reduction | BGM | 0.55 | >100 | >181.8 | |
| Ribavirin | CPE Reduction | BGM | 109 | >400 | >3.7 | |||
| Pleconaril | CPE Reduction | BGM | 0.049 | >100 | >2040.8 | |||
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | This compound | Virus Production Inhibition | Vero | >3.8 (reduction) 75.2 (complete inhibition) | Not specified | Not specified | [3] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | This compound | Growth Inhibition | HEp-2 | Not specified (qualitative inhibition) | Not specified | Not specified | [4] |
Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of antiviral activity. Below are protocols for key experiments relevant to the data presented.
Cytopathic Effect (CPE) Reduction Assay for Coxsackievirus B3
This assay is a common method to determine the ability of a compound to inhibit the virus-induced destruction of host cells.
-
Cell Culture: Buffalo Green Monkey (BGM) kidney cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: this compound and other test compounds are serially diluted in cell culture medium to achieve a range of concentrations.
-
Infection and Treatment: The cell monolayers are infected with Coxsackievirus B3 at a specific multiplicity of infection (MOI). Immediately after infection, the medium is replaced with the medium containing the various concentrations of the test compounds.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for the development of significant cytopathic effects in the untreated virus control wells (typically 2-3 days).
-
Quantification of CPE: The extent of CPE is quantified by staining the remaining viable cells with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured using a spectrophotometer. The EC50 value is calculated as the compound concentration that protects 50% of the cells from virus-induced death.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
-
Cell Culture and Infection: Confluent monolayers of a suitable host cell line (e.g., Vero cells for HSV-1) are infected with the virus at a defined MOI.
-
Compound Treatment: After a virus adsorption period, the inoculum is removed, and the cells are washed and overlaid with fresh medium containing various concentrations of the test compound.
-
Virus Harvest: At the end of the viral replication cycle (e.g., 24-48 hours post-infection), the supernatant and/or the cells are harvested.
-
Virus Titeration: The harvested virus is serially diluted and used to infect fresh cell monolayers in a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay to determine the viral titer.
-
Data Analysis: The reduction in viral titer in the presence of the compound is compared to the untreated control, and the IC50 value is calculated as the concentration that reduces the virus yield by 50%.
Visualizing Mechanisms and Workflows
To better understand the proposed mechanism of action of this compound and the experimental processes involved in its validation, the following diagrams are provided.
Caption: Proposed antiviral mechanism of this compound.
References
- 1. A rapid assay for evaluation of antiviral activity against coxsackie virus B3, influenza virus A, and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiviral xanthate compound this compound inhibits herpes simplex virus type 1 replication and protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral effects of xanthate this compound on the human respiratory syncytial virus growth cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of D609 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound tricyclodecan-9-yl-xanthogenate (D609) has garnered interest in the scientific community for its antitumor and antiviral properties.[1][2] Primarily known as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), this compound modulates critical signaling pathways, influencing cell proliferation, cell cycle, and apoptosis.[2][3] This guide provides a comparative analysis of the synergistic effects of this compound when combined with other therapeutic agents, supported by available experimental data and detailed methodologies.
Comparative Analysis of this compound Combination Therapies
The synergistic potential of this compound in combination with other drugs has been explored in a limited number of studies. The available data, primarily from research on non-small cell lung cancer (NSCLC) A549 cells, indicates a range of interactions from antagonism to a lack of synergy. However, its mechanism of action suggests potential for synergistic interactions with agents that target apoptosis pathways.
Performance with Standard Chemotherapeutic Agents
Recent studies have investigated the combination of this compound with commonly used chemotherapy drugs such as cisplatin and paclitaxel. The results, summarized in the table below, suggest that this compound may not be a suitable candidate for combination therapy with these specific agents in A549 lung cancer cells.
| Combination | Cell Line | Interaction | Key Findings |
| This compound + Cisplatin | A549 (NSCLC) | No Interaction | The combination of this compound and cisplatin did not produce a greater cytotoxic effect than what would be expected from their individual activities. |
| This compound + Paclitaxel | A549 (NSCLC) | Antagonism | The combination of this compound and paclitaxel resulted in a weaker cytotoxic effect than their individual effects. |
NSCLC: Non-Small Cell Lung Cancer
Potential for Synergy with Apoptosis-Inducing Agents
While direct synergistic data with traditional chemotherapeutics is lacking, the mechanism of this compound suggests a potential for synergy with agents that induce apoptosis through death receptor pathways. This compound has been shown to enhance FasL-induced caspase activation and apoptosis in Jurkat T-lymphocyte cells.[3][4] This sensitization to apoptosis suggests that this compound could potentially be synergistic with other apoptosis-inducing agents, such as TNF-related apoptosis-inducing ligand (TRAIL), although quantitative synergy data for this combination is not yet available.[5][6]
Experimental Protocols
The assessment of drug synergy is crucial in the development of combination therapies. The following protocols outline the methodologies used in the cited studies to evaluate the interaction between this compound and other drugs.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
A common method to determine the cytotoxic effects of single agents and drug combinations is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][7]
-
Cell Seeding: Plate cells (e.g., A549) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the combination drug (e.g., cisplatin or paclitaxel), and the combination of both drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) for each drug is determined from the dose-response curves.
Synergy Analysis: Combination Index (CI)
The Chou-Talalay method is widely used to quantify the interaction between two drugs by calculating the Combination Index (CI).[1]
CI Calculation: The CI is calculated based on the dose-effect data of the single agents and their combination. The general equation for two drugs is:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition of cell viability).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
Interpretation of CI Values:
-
CI < 1: Synergism (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).
-
CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).
Signaling Pathways and Mechanisms of Interaction
Understanding the signaling pathways affected by this compound and its combination partners is crucial for interpreting their synergistic, additive, or antagonistic effects.
This compound Mechanism of Action
This compound primarily acts by inhibiting two key enzymes:
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC): Inhibition of PC-PLC reduces the production of the second messenger diacylglycerol (DAG).[2][8]
-
Sphingomyelin Synthase (SMS): Inhibition of SMS leads to an accumulation of ceramide, a pro-apoptotic lipid second messenger.[2][8]
The net effect of this compound is a shift in the balance of lipid second messengers, promoting cell cycle arrest and apoptosis.[9]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Interaction with Cisplatin and Paclitaxel
The observed "no interaction" with cisplatin and "antagonism" with paclitaxel in A549 cells suggest complex downstream interactions.
-
Cisplatin: This DNA-damaging agent induces apoptosis through various pathways, including the activation of p53 and the mitochondrial pathway.[10][11] The lack of synergy with this compound suggests that the ceramide-induced apoptosis from this compound does not augment the DNA damage-induced apoptosis by cisplatin in this cell line.
-
Paclitaxel: This agent stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.[12][13] The antagonistic effect with this compound could arise from conflicting signals in the cell cycle or apoptosis pathways. For instance, this compound-induced cell cycle arrest might prevent cells from entering mitosis, which is the phase where paclitaxel exerts its primary effect.
Figure 2: Potential mechanism of antagonism between this compound and Paclitaxel.
Conclusion
Based on the currently available data, this compound does not exhibit synergistic effects with the standard chemotherapeutic agents cisplatin and paclitaxel in A549 non-small cell lung cancer cells. In fact, it shows an antagonistic interaction with paclitaxel. However, its ability to enhance FasL-induced apoptosis suggests a potential for synergistic combinations with other apoptosis-inducing agents, which warrants further investigation. For researchers and drug development professionals, these findings underscore the importance of empirical testing of drug combinations, as mechanistic rationale alone may not predict the nature of the interaction. Future studies should explore the combination of this compound with a broader range of anticancer drugs, particularly those that target different nodes in the apoptosis signaling cascade, to fully assess its synergistic potential.
References
- 1. MTT Assay and Combination Index Calculation [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Tricyclodecan-9-yl-xanthogenate this compound Triggers Ceramide Increase and Enhances FasL-Induced Caspase-Dependent and -Independent Cell Death in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis-inducing agents enhance TRAIL-induced apoptosis through upregulation of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined modality therapy with TRAIL or agonistic death receptor antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (this compound) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk between Ca2+ Signaling and Cancer Stemness: The Link to Cisplatin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crosstalk between Ca2+ Signaling and Cancer Stemness: The Link to Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug interactions with the taxanes: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug interactions of paclitaxel and docetaxel and their relevance for the design of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of D609: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of D609 (Tricyclodecan-9-yl xanthogenate), a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
Disclaimer: The following procedures are based on general laboratory safety principles for hazardous chemical waste. All personnel must consult their institution's specific Environmental Health and Safety (EHS) guidelines and adhere to local, state, and federal regulations, which may supersede the recommendations provided herein.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating quick reference for handling and waste management protocols.
| Property | Value |
| Chemical Name | Tricyclodecan-9-yl xanthogenate |
| CAS Number | 83373-60-8 |
| Molecular Formula | C₁₁H₁₅KOS₂ |
| Molecular Weight | 266.46 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF and DMSO. Sparingly soluble in ethanol and PBS. |
| Known Hazards | May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with most research chemicals, should be managed through your institution's hazardous waste program. Direct disposal into sanitary sewers or regular trash is strictly prohibited.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Classification:
-
All waste containing this compound must be classified as hazardous chemical waste. This includes pure, unused this compound, contaminated solutions, and any labware (e.g., pipette tips, centrifuge tubes, glassware) that has come into direct contact with the compound.
-
-
Container Selection:
-
Select a waste container that is chemically compatible with this compound and any solvents used in the waste mixture. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.
-
The container must be in good condition, free of cracks or leaks.[1]
-
-
Waste Labeling:
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1]
-
The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "Tricyclodecan-9-yl xanthogenate (this compound)". Avoid using abbreviations or chemical formulas.[1]
-
The concentration of this compound and all other constituents in the waste stream (e.g., solvents, buffers), with their approximate percentages.
-
The date of accumulation.
-
The principal investigator's name and laboratory location.
-
-
-
Waste Segregation and Storage:
-
Store the this compound waste container in a designated satellite accumulation area within the laboratory.
-
Segregate the this compound waste from incompatible materials. While specific incompatibility data for this compound is limited, as a general practice, avoid storing it with strong acids, bases, or oxidizing agents.
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[1][2]
-
Keep the waste container securely capped at all times, except when adding waste.[1][2]
-
-
Disposal of Contaminated Labware:
-
Solid waste contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste bag or container.
-
Empty containers that held pure this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[1][2] Subsequent rinses may be permissible for drain disposal depending on institutional policy. After thorough rinsing and air-drying, deface the original label and dispose of the container as regular waste or recycling, in accordance with institutional guidelines.[2]
-
-
Arranging for Waste Pickup:
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often six to twelve months), arrange for its collection by your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling D609
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the xanthate compound D609 (Tricyclodecan-9-yl xanthogenate), a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure to this compound. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Material/Standard |
| Eyes/Face | Safety Goggles or Face Shield | Must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
| Hands | Chemical-resistant gloves | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] |
| Body | Laboratory Coat or Chemical-resistant Apron | Wear protective clothing and chemical-resistant boots to protect against chemical exposure.[1] |
| Respiratory | NIOSH/MSHA approved respirator | Use respirators and components tested and approved under appropriate government standards.[1] Required if working outside of a fume hood or if there is a risk of dust or aerosol formation.[2] |
Emergency Procedures
Immediate and appropriate action during an emergency is critical. The following tables outline procedures for exposure and spills.
Exposure Response
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping eyelids open.[1] Seek immediate medical attention. |
| Skin Contact | After contact with skin, wash immediately with generous quantities of running water and non-abrasive soap.[1] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water.[2] Seek immediate medical attention. |
Spill Response
| Spill Size | Containment and Cleanup Procedure |
| Small Spills | Wear appropriate PPE.[1] Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[2] Collect the material into a designated chemical waste container. Ventilate the area and wash the spill site after material pickup is complete.[1] |
| Large Spills | Evacuate the area immediately.[2] Prevent the spill from entering drains or waterways.[2] Contact your institution's Environmental Health and Safety (EHS) department for assistance. |
Handling and Storage Plan
Proper handling and storage are crucial for maintaining the stability and integrity of this compound, as well as for ensuring a safe laboratory environment.
Operational Plan
-
Engineering Controls : All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2] A safety shower and eye bath must be readily accessible.[1]
-
Dispensing : When weighing or transferring the solid compound, take care to avoid the formation of dust.[2]
-
Solution Preparation : When preparing solutions, add this compound slowly to the solvent.
Storage Plan
-
Conditions : Store this compound in a tightly sealed, properly labeled container.[2] Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
Recommended Temperature : For the powder form, recommended storage is at -20°C for long-term stability (up to 3 years).[2]
-
Incompatibilities : Avoid contact with incompatible materials. While specific incompatibilities for this compound are not detailed, it is good practice to store it away from strong oxidizing agents.
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated Materials : Dispose of contaminated gloves, absorbent materials, and other disposable items in a designated hazardous waste container after use.[1]
-
Waste Solutions : Collect waste solutions of this compound in a separate, sealed, and properly labeled hazardous waste container.
-
Final Disposal : Arrange for the collection and disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal service.
Experimental Workflow and Safety Protocol
To ensure both experimental success and personal safety, a structured workflow is essential. The following diagram illustrates the key steps for handling this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound in a laboratory setting.
This comprehensive guide is intended to serve as a primary resource for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing any work. By prioritizing safety and adhering to these established procedures, researchers can mitigate risks and foster a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
